molecular formula C14H10Cl2O3 B2453416 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 84404-09-1

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Cat. No.: B2453416
CAS No.: 84404-09-1
M. Wt: 297.13
InChI Key: OPMMDDYNUAUCBU-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.13. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-4-1-10(13(16)7-11)8-19-12-5-2-9(3-6-12)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMMDDYNUAUCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight analysis of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Molecular Characterization, Synthesis Protocols, and Structural Analysis CAS Registry Number: 84404-09-1[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid , a significant structural motif in medicinal chemistry often utilized as an intermediate for PPAR agonists, antimicrobial agents, and metabolic modulators. This document details the molecular weight analysis (including isotopic abundance), a self-validating synthesis protocol via Williamson etherification, and expected spectral characteristics (NMR/MS) for rigorous identification.

Part 1: Molecular Structure & Weight Analysis

Structural Identity

The molecule consists of a benzoic acid core functionalized at the para-position with a 2,4-dichlorobenzyl ether moiety. This lipophilic "tail" (the dichlorobenzyl group) significantly alters the physicochemical properties of the parent benzoic acid, enhancing membrane permeability and receptor binding affinity in hydrophobic pockets.

  • IUPAC Name: 4-[(2,4-Dichlorophenyl)methoxy]benzoic acid

  • Molecular Formula:

    
    
    
  • SMILES: OC(=O)c1ccc(OCc2c(Cl)cc(Cl)cc2)cc1

Molecular Weight & Isotopic Distribution

Precise molecular weight analysis is critical for Mass Spectrometry (MS) validation. Due to the presence of two chlorine atoms, the compound exhibits a distinct isotopic pattern that serves as a "fingerprint" for identification.

IsotopeMass (Da)Abundance (%)Contribution

C
12.0000098.93Carbon Backbone

H
1.0078399.98Protonation

O
15.9949199.76Acid/Ether Functionality

Cl
34.9688575.78Halogen Substitution

Cl
36.9659024.22Isotopic Signature

Calculated Masses:

  • Monoisotopic Mass (

    
    ):  296.0007 Da
    
  • Average Molecular Weight: 297.13 g/mol [1][3]

MS Isotopic Pattern (M+ Ion Cluster): The two chlorine atoms create a characteristic 9:6:1 intensity ratio for the


, 

, and

peaks.
  • m/z 296 (M): 100% (Base peak relative to cluster)

  • m/z 298 (M+2): ~65% (One

    
    Cl)
    
  • m/z 300 (M+4): ~11% (Two

    
    Cl)
    

Technical Insight: In High-Resolution Mass Spectrometry (HRMS), any deviation >5 ppm from the calculated monoisotopic mass of 296.0007 suggests an impurity or incorrect substitution pattern (e.g., 3,4-dichloro isomer).

Part 2: Synthesis Protocol (Self-Validating)

The most robust route to this compound is a two-step sequence: Williamson Ether Synthesis followed by Ester Hydrolysis . This method avoids the formation of side products common in direct acid alkylation.

Reaction Scheme
  • Step A: Alkylation of Methyl 4-hydroxybenzoate with 2,4-Dichlorobenzyl chloride.

  • Step B: Saponification of the intermediate ester.

Detailed Methodology
Step A: Etherification
  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 2,4-Dichlorobenzyl chloride (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), Potassium Iodide (KI, 0.1 eq - catalyst).
    
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Protocol:

    • Dissolve Methyl 4-hydroxybenzoate in solvent.

    • Add

      
       and stir for 30 mins to generate the phenoxide anion.
      
    • Add 2,4-Dichlorobenzyl chloride and catalytic KI.

    • Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Validation: Disappearance of the phenolic starting material (

      
      ) and appearance of the non-polar ester (
      
      
      
      ).
Step B: Hydrolysis
  • Reagents: Intermediate Ester, NaOH (2M aq), Methanol/THF (1:1).

  • Protocol:

    • Dissolve the ester in MeOH/THF.

    • Add NaOH solution. Stir at

      
       for 2 hours.
      
    • Workup: Acidify with HCl (1M) to pH 2. The product will precipitate as a white solid.

    • Filter, wash with cold water, and dry.

    • Recrystallization: Ethanol/Water mixture.

Workflow Diagram

SynthesisPath Start Methyl 4-hydroxybenzoate Inter Intermediate Ester (Methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate) Start->Inter Williamson Ether Synthesis Reagent 2,4-Dichlorobenzyl chloride (K2CO3 / Acetone) Reagent->Inter Hydrolysis Hydrolysis (NaOH / MeOH -> HCl) Inter->Hydrolysis Product Final Product: This compound Hydrolysis->Product Precipitation

Figure 1: Two-step synthesis pathway ensuring regioselectivity and high purity.

Part 3: Structural Characterization (Spectroscopy)

To validate the synthesized compound, compare experimental data against these theoretical standards derived from structural analogs.

Proton NMR ( NMR)

Solvent: DMSO-


 or Acetone-

(Carboxylic acid protons are often broad or invisible in

).
PositionShift (

ppm)
MultiplicityIntegrationAssignment
-COOH 12.0 - 13.0Broad Singlet1HCarboxylic Acid
Benzoic-2,6 7.90 - 8.00Doublet (

)
2HAromatic (Ortho to COOH)
Dichlorophenyl-3 7.70 - 7.75Doublet (

)
1HAromatic (Between Cls)
Dichlorophenyl-6 7.60 - 7.65Doublet (

)
1HAromatic (Ortho to CH2)
Dichlorophenyl-5 7.45 - 7.50DD (

)
1HAromatic
Benzoic-3,5 7.10 - 7.20Doublet (

)
2HAromatic (Ortho to Ether)
-O-CH2- 5.20 - 5.30Singlet2HBenzylic Methylene
Infrared (IR) Spectroscopy
  • 1680–1700 cm⁻¹: C=O Stretching (Carboxylic Acid dimer).

  • 2500–3300 cm⁻¹: O-H Stretching (Broad, characteristic of acids).

  • 1240–1260 cm⁻¹: C-O-C Asymmetric Stretching (Aryl Alkyl Ether).

  • 1050–1100 cm⁻¹: C-Cl Stretching (Aromatic chloride).

Mass Spectrometry Fragmentation

In ESI(-) mode (Negative Ionization), the parent ion


 at m/z 295  is expected.
  • Fragmentation Pathway:

    • Loss of

      
       (Decarboxylation) 
      
      
      
      m/z ~251.
    • Cleavage of the benzyl ether bond

      
       Formation of 2,4-dichlorobenzyl carbocation (or radical) and 4-hydroxybenzoic acid fragment.
      

MS_Frag Parent Parent Ion [M-H]- m/z 295 (100%) Frag1 [M-H-CO2]- m/z ~251 Parent->Frag1 -44 Da (CO2) Frag2 Ether Cleavage (Phenolic anion) m/z 137 Parent->Frag2 Benzyl loss

Figure 2: Predicted ESI(-) fragmentation pathway for structural confirmation.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Chlorobenzoic acid IR and Mass Spectral Data (Structural Analog). NIST Chemistry WebBook.[4] Retrieved from [Link]

  • PubChem. (n.d.).[5] 2,4-Dichlorobenzoic acid (Structural Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity and Therapeutic Applications of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: This document is intended for research, scientific, and drug development professionals. The biological activities and therapeutic potential of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid discussed herein are largely prospective and based on structural analogy to related compounds, due to a limited amount of publicly available research on this specific molecule. The proposed experimental protocols are for informational purposes and should be adapted and validated by qualified researchers.

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

This compound is a distinct chemical entity characterized by a benzoic acid core linked via an ether bond to a 2,4-dichlorobenzyl group. While this compound is available for research purposes, a comprehensive body of literature detailing its biological effects and therapeutic applications is yet to be established.[1][2] This guide serves as a forward-looking analysis, aiming to bridge this knowledge gap by dissecting its structural components and drawing parallels with well-characterized molecules. By examining the established biological activities of its constituent moieties—the dichlorobenzyl group and the benzoic acid scaffold—we can formulate hypotheses regarding its potential therapeutic utility and outline a strategic experimental approach for its investigation. This document is designed to be a foundational resource for researchers interested in exploring the pharmacological landscape of this promising, yet understudied, compound.

Structural Analysis and Hypothesis of Biological Activity

The therapeutic potential of a molecule is intrinsically linked to its chemical structure. A systematic analysis of this compound's key functional groups allows for the generation of several testable hypotheses regarding its biological activity.

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are ubiquitous in nature and have a long history of use in medicine and as food preservatives.[3] The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets. The aromatic ring provides a scaffold for further functionalization, influencing properties such as lipophilicity and target binding. Numerous benzoic acid derivatives have demonstrated a wide array of pharmacological effects, including anti-sickling, antimicrobial, and anti-inflammatory properties.[4][5]

  • The 2,4-Dichlorobenzyl Group: The presence of two chlorine atoms on the benzyl ring is a key feature. Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. The 2,4-dichloro substitution pattern is found in several biologically active compounds. For instance, 2,4-dichlorobenzyl alcohol is an antiseptic component in some sore throat lozenges, exhibiting virucidal effects.[6] This suggests that the 2,4-dichlorobenzyl moiety in our target molecule could confer antimicrobial or antiviral properties.

  • The Ether Linkage: The ether linkage provides a flexible connection between the two aromatic rings. Its relative stability to hydrolysis, compared to an ester linkage, suggests that the molecule may have good metabolic stability, a desirable characteristic for a drug candidate.

Hypothesized Biological Activities:

Based on this structural deconstruction, we can hypothesize that this compound may exhibit one or more of the following biological activities:

  • Antimicrobial/Antiviral Activity: Drawing from the known properties of 2,4-dichlorobenzyl alcohol.[6]

  • Hypolipidemic Activity: Based on the activity of the structurally similar 4-(4'-chlorobenzyloxy)benzoic acid.[7]

  • Anti-inflammatory or Analgesic Activity: A common feature of many benzoic acid derivatives.[8][9]

  • Antidiabetic Activity: As seen in other dichlorinated benzoic acid derivatives.[10]

The following sections will delve into the evidence supporting these hypotheses by examining the literature on structurally related compounds and propose a research plan to validate these potential activities.

Comparative Analysis of Structurally Related Compounds

To build a strong case for the potential of this compound, it is instructive to review the established biological activities of molecules that share its core structural features.

Table 1: Structural and Functional Comparison of Related Benzoic Acid Derivatives
Compound NameKey Structural FeaturesEstablished Biological ActivityReference
This compound 2,4-Dichlorobenzyl group, Ether linkage, Benzoic acid Hypothesized: Antimicrobial, Hypolipidemic, Anti-inflammatory -
4-(4'-chlorobenzyloxy)benzoic acidMonochlorobenzyl group, Ether linkage, Benzoic acidHypolipidemic; inhibits sterol and fatty acid synthesis[7]
2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid2,4-Dichlorobenzoyl group, Sulfamoyl linkageAntidiabetic; α-glucosidase and α-amylase inhibitor[10]
2-((4-(chloromethyl)benzoyl)oxy)benzoic acidChlorobenzyl group, Ester linkage, Salicylic acid derivativePotential analgesic[8]
Bempedoic AcidDicarboxylic acidHypolipidemic; ATP citrate lyase inhibitor[11][12][13]
2,4-Dichlorobenzyl alcohol2,4-Dichlorobenzyl groupAntiseptic, Virucidal[6]

Proposed Experimental Workflows and Protocols

A systematic and phased approach is necessary to elucidate the biological activity of this compound. The following outlines a proposed research plan, starting with broad in vitro screening and progressing to more focused mechanistic studies.

Phase 1: Initial In Vitro Screening

The first phase of investigation should focus on high-throughput screening to test the primary hypotheses.

G cluster_0 Phase 1: In Vitro Screening A Compound Procurement & Purity Assessment B Antimicrobial Susceptibility Testing (e.g., MIC/MBC assays) A->B Test Compound C Antiviral Assays (e.g., Plaque reduction assay) A->C Test Compound D Enzyme Inhibition Assays (e.g., HMG-CoA reductase, α-glucosidase) A->D Test Compound E Cell-Based Inflammation Assays (e.g., LPS-stimulated macrophages) A->E Test Compound F Cytotoxicity Assays (e.g., MTT, LDH release) A->F Test Compound G Data Analysis & Hit Identification B->G C->G D->G E->G F->G

Caption: Proposed workflow for the initial in vitro screening of this compound.

Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

    • Collect the cell culture supernatant.

  • Nitrite Quantification:

    • Mix the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Phase 2: Mechanistic Studies and Target Identification

Should Phase 1 yield promising results, the next step is to elucidate the mechanism of action.

G cluster_1 Phase 2: Mechanism of Action Studies H Lead Activity from Phase 1 I Target-Based Assays (e.g., Recombinant enzyme kinetics) H->I J Cellular Thermal Shift Assay (CETSA) H->J K Gene Expression Analysis (e.g., qPCR, Western Blot) H->K L In Silico Molecular Docking H->L M Elucidation of MoA I->M J->M K->M L->M

Caption: Workflow for investigating the mechanism of action of a lead compound.

Potential Therapeutic Areas and Future Directions

The potential therapeutic applications of this compound are directly linked to its yet-to-be-confirmed biological activities.

  • Infectious Diseases: If the compound demonstrates potent antimicrobial or antiviral activity with low cytotoxicity, it could be a candidate for development as a novel anti-infective agent. Future work would involve in vivo efficacy studies in animal models of infection and spectrum of activity determination.

  • Metabolic Disorders: Should the compound exhibit hypolipidemic or antidiabetic properties, it could be explored for the treatment of metabolic syndrome, dyslipidemia, or type 2 diabetes. The success of Bempedoic acid, which also modulates lipid metabolism, underscores the potential for new agents in this area.[14][15] Long-term studies on cardiovascular outcomes would be a critical future direction.[13]

  • Inflammatory Conditions: If significant anti-inflammatory effects are observed, the compound could be investigated for use in chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Further studies would focus on identifying the specific inflammatory pathways it modulates.

Future Research:

  • Lead Optimization: If a promising biological activity is identified, a medicinal chemistry program could be initiated to synthesize analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Promising lead compounds would need to be evaluated in relevant animal models to establish in vivo efficacy and conduct preliminary toxicology studies.

  • Pharmacokinetic Profiling: A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile would be necessary to understand the compound's behavior in a biological system.

Conclusion

While this compound remains a molecule with an unwritten biological story, a systematic analysis of its structural components and comparison with related compounds provides a solid foundation for targeted investigation. The hypotheses of antimicrobial, hypolipidemic, and anti-inflammatory activities are compelling starting points for a research program. The experimental workflows outlined in this guide offer a clear path forward for researchers to unlock the potential of this compound. The journey from a chemical entity to a therapeutic agent is long and challenging, but for this compound, the initial signposts for exploration are now in place.

References

  • Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed. [Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]

  • 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787. PubChem. [Link]

  • Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. PMC. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. PubMed. [Link]

  • 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed. [Link]

  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. PubMed. [Link]

  • Evaluation of Major Cardiovascular Events in Participants With, or at High Risk for, Cardiovascular Disease Who Are Statin Intolerant Treated With Bempedoic Acid (ETC-1002) or Placebo. ClinicalTrials.gov. [Link]

  • Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial. PubMed. [Link]

  • Bempedoic Acid and Cardiovascular Outcomes in Statin-Intolerant Patients. Virginia Heart. [Link]

  • Clinical Trial Shows Drug for Statin-Intolerant Patients Reduces Serious Heart Complications. YouTube. [Link]

  • MeSH Trace. [Link]

  • Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Dove Medical Press. [Link]

  • Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen. American College of Cardiology. [Link]

Sources

The Genesis of a Dual-Action Anti-Inflammatory Scaffold: A Technical History of Dichlorobenzyl Oxy Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the quest for safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) has driven medicinal chemistry. A significant milestone in this journey was the development of dichlorobenzyl oxy benzoic acid derivatives, a class of compounds designed to address the shortcomings of traditional NSAIDs. This in-depth technical guide explores the historical context, discovery, and synthetic evolution of these molecules, offering researchers, scientists, and drug development professionals a comprehensive understanding of their scientific underpinnings.

The Precedent: Early Investigations into Dichlorobenzyl Moieties and Benzoic Acid Analogs

The story of dichlorobenzyl oxy benzoic acid derivatives does not begin with a single "eureka" moment but rather as a convergence of several research streams. In the mid to late 20th century, various substituted benzoic acid derivatives were being explored for their therapeutic potential. Patents from the 1980s reveal active investigation into benzoic acid and benzoic acid ester derivatives for their anti-inflammatory and analgesic properties.[1] These early explorations laid the groundwork for understanding the structure-activity relationships (SAR) of this broad chemical family.

Concurrently, compounds bearing a dichlorophenyl or dichlorobenzyl moiety were also gaining attention in the pharmaceutical landscape. A notable example is diclofenac, a potent NSAID developed in the 1960s, which features a 2-(2,6-dichloroanilino)phenylacetic acid structure.[2][3] The clinical success of diclofenac highlighted the potential of the dichlorinated phenyl ring in modulating anti-inflammatory activity. Furthermore, 2,4-dichlorobenzyl alcohol was recognized for its antiseptic and anesthetic properties, indicating a broader biological activity for this structural motif.

The convergence of these two areas of research—the exploration of benzoic acid derivatives and the demonstrated utility of dichlorobenzyl compounds—set the stage for the rational design of a new class of anti-inflammatory agents.

The Core Innovation: Williamson Ether Synthesis and the Birth of a New Scaffold

The key chemical innovation that brought dichlorobenzyl oxy benzoic acid derivatives to life was the application of the Williamson ether synthesis. This classic organic reaction provides a reliable method for forming an ether linkage between an alcohol and an alkyl halide. In this context, a dichlorobenzyl halide (typically a chloride or bromide) is reacted with a hydroxybenzoic acid under basic conditions.

The general synthetic pathway can be visualized as follows:

Figure 1: General Williamson Ether Synthesis for Dichlorobenzyl Oxy Benzoic Acid Derivatives.

This synthetic strategy offered a versatile and efficient route to a wide array of derivatives, allowing for systematic modifications of both the dichlorobenzyl and the benzoic acid moieties to explore structure-activity relationships.

Experimental Protocol: Synthesis of 4-((2,4-Dichlorobenzyl)oxy)benzoic acid

The following protocol outlines a representative synthesis of a foundational dichlorobenzyl oxy benzoic acid derivative.

Materials:

  • 4-Hydroxybenzoic acid

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add 2,4-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3, which will precipitate the crude product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-((2,4-dichlorobenzyl)oxy)benzoic acid.

The Rise of a Dual-Action Inhibitor: Targeting COX and 5-LOX

The primary impetus for the development of dichlorobenzyl oxy benzoic acid derivatives was the pursuit of anti-inflammatory agents with an improved safety profile compared to traditional NSAIDs. A key breakthrough in this area was the concept of dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Traditional NSAIDs primarily inhibit the COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation and pain. However, this inhibition can lead to an overproduction of leukotrienes via the 5-LOX pathway, which can contribute to gastrointestinal side effects and bronchoconstriction. The hypothesis was that by simultaneously inhibiting both COX and 5-LOX, a more balanced and potentially safer anti-inflammatory effect could be achieved.[4][5]

This led to the development of compounds like Licofelone , a prominent member of the dichlorobenzyl oxy benzoic acid derivative class. Licofelone emerged as a potent dual inhibitor of COX and 5-LOX, demonstrating significant anti-inflammatory and analgesic effects in preclinical and clinical studies.[5]

Sources

Technical Guide: Predicted Metabolic Pathways for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

[1]

Executive Summary & Structural Analysis

This compound (CAS: 84404-09-1) is a diaryl ether derivative characterized by a benzoic acid core linked to a 2,4-dichlorophenyl ring via an oxymethylene bridge.[1]

From a metabolic perspective, this molecule presents three distinct "warheads" for enzymatic attack:

  • The Carboxylic Acid Tail: A prime substrate for Phase II conjugation (Glucuronidation and Amino Acid conjugation).[1]

  • The Ether Linkage (Benzylic Carbon): The most metabolically labile site for Phase I oxidative cleavage (O-dealkylation).[1]

  • The Dichlorophenyl Moiety: A lipophilic domain relatively resistant to oxidation due to the electron-withdrawing chlorine substituents.[1]

Predicted Fate: The compound is expected to undergo rapid Phase II conjugation directly at the carboxylic acid, competing with Phase I O-dealkylation which cleaves the molecule into two distinct metabolic branches: 4-hydroxybenzoic acid and 2,4-dichlorobenzoic acid (via an aldehyde intermediate).[1]

Phase I Metabolism: Oxidative Modifications

The primary Phase I pathway is driven by Cytochrome P450 (CYP) monooxygenases.[1] The electron-rich oxygen atom of the ether linkage facilitates hydrogen abstraction at the adjacent benzylic carbon.[1]

O-Dealkylation (The Major Cleavage Event)

This is the rate-limiting oxidative step.[1]

  • Mechanism: CYP450 enzymes (likely CYP2C9, CYP2C19, or CYP3A4 based on substrate specificity for lipophilic ethers) hydroxylate the benzylic methylene carbon (

    
    ).[1]
    
  • Intermediate: Formation of an unstable hemiacetal .[1]

  • Collapse: The hemiacetal spontaneously collapses, cleaving the ether bond.[1]

  • Products:

    • 4-Hydroxybenzoic acid (4-HBA): A polar phenolic metabolite.[1]

    • 2,4-Dichlorobenzaldehyde: An unstable intermediate that is rapidly oxidized.[1]

Downstream Oxidation of the Aldehyde

The 2,4-dichlorobenzaldehyde released during dealkylation is toxic and reactive.[1] It is rapidly detoxified by:

  • Aldehyde Dehydrogenase (ALDH): Oxidizes the aldehyde to 2,4-Dichlorobenzoic acid (2,4-DCBA) .[1]

  • Alcohol Dehydrogenase (ADH): A minor pathway may reduce it to 2,4-Dichlorobenzyl alcohol, though oxidation usually predominates in vivo.[1]

Aromatic Hydroxylation (Minor)

Direct hydroxylation of the benzoic acid ring (positions 2 or 3) is possible but sterically less favorable compared to the ether cleavage and direct conjugation.[1] The dichlorophenyl ring is deactivated by the chlorine atoms, making hydroxylation there highly unlikely.[1]

Phase II Metabolism: Conjugation & Elimination

Phase II reactions will occur both on the parent molecule and the Phase I metabolites.[1]

Metabolism of the Parent Compound

The carboxylic acid moiety allows the parent drug to bypass Phase I and enter Phase II directly.[1]

  • Acyl Glucuronidation: UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 or UGT2B7, will catalyze the transfer of glucuronic acid to the carboxyl group, forming an acyl glucuronide .[1]

    • Risk Note: Acyl glucuronides are potentially reactive electrophiles capable of binding to plasma proteins (immune-mediated toxicity risk).[1]

  • Amino Acid Conjugation (Glycine): Following activation by Acyl-CoA synthetase, the intermediate reacts with glycine (catalyzed by Glycine N-acyltransferase) to form the hippuric acid derivative (amide conjugate).[1] This is a high-capacity pathway for benzoic acid derivatives.[1]

Metabolism of the Cleavage Products[1]
  • 4-Hydroxybenzoic Acid:

    • Sulfation: Sulfotransferases (SULTs) add a sulfate group to the phenol.[1]

    • Glucuronidation:[1] UGTs add glucuronic acid to the phenol (ether glucuronide) or the acid (acyl glucuronide).[1]

  • 2,4-Dichlorobenzoic Acid:

    • Primarily excreted as a glycine conjugate (2,4-dichlorohippuric acid) or as a free acid.[1]

Visualization of Metabolic Pathways

The following diagram maps the predicted biotransformation flow, distinguishing between direct conjugation and oxidative cleavage.

MetabolicPathwaysParent4-[(2,4-Dichlorobenzyl)oxy]benzoic acid(Parent)Parent_GlucParent Acyl-Glucuronide(Major Urinary Met.)Parent->Parent_GlucUGT (Phase II)Parent_GlyParent Glycine Conjugate(Amide)Parent->Parent_GlyAcyl-CoA / Gly-NATHemiacetal[Unstable Hemiacetal]Parent->HemiacetalCYP450(O-Dealkylation)Aldehyde2,4-Dichlorobenzaldehyde(Transient)Hemiacetal->AldehydeSpontaneousHBA4-Hydroxybenzoic AcidHemiacetal->HBASpontaneousDCBA2,4-Dichlorobenzoic AcidAldehyde->DCBAALDH / OxidaseHBA_Sulf4-HBA SulfateHBA->HBA_SulfSULTHBA_Gluc4-HBA GlucuronideHBA->HBA_GlucUGTDCBA_Gly2,4-Dichlorohippuric Acid(Glycine Conj.)DCBA->DCBA_GlyGlycine Conj.

Figure 1: Predicted metabolic tree showing the competition between direct Phase II conjugation and Phase I ether cleavage.[1]

Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are recommended.

In Vitro Metabolic Stability Assay (Microsomes)

Objective: Determine intrinsic clearance and identify Phase I metabolites (O-dealkylation).

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation Mix: Phosphate buffer (100 mM, pH 7.4), Microsomes (0.5 mg/mL protein), and Test Compound (1 µM).[1] Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Target Ions: Look for loss of 159 Da (dichlorobenzyl group) and gain of 16 Da (hydroxylation).[1]

Hepatocyte Incubation (Phase I & II)

Objective: Observe the full metabolic picture, including glucuronidation and glycine conjugation.[1]

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Media: Krebs-Henseleit buffer to support Phase II cofactors.

  • Procedure: Incubate compound (1-10 µM) for up to 4 hours.

  • Control: Include inhibitors:

    • 1-Aminobenzotriazole (ABT):[1] Pan-CYP inhibitor (confirms oxidative routes).[1]

    • Borneol: Glucuronidation inhibitor (confirms UGT routes).[1]

  • Data Output: Compare metabolite profiles +/- inhibitors to assign pathways.

Metabolite Identification (LC-MS/MS Settings)
Metabolite ClassIonization ModeCharacteristic Mass Shift
Parent Negative (ESI-)[M-H]⁻ = 295.0
Glucuronide Negative (ESI-)+176 Da (m/z ~471)
Glycine Conj. Negative (ESI-)+57 Da (m/z ~352)
4-HBA Negative (ESI-)m/z 137 (Product of cleavage)
2,4-DCBA Negative (ESI-)m/z 189 (Product of cleavage)

Toxicity & Drug Design Implications[1]

  • Acyl Glucuronide Reactivity: The formation of an acyl glucuronide on the parent benzoic acid is a safety signal.[1] These species can rearrange and covalently bind to proteins, potentially causing idiosyncratic drug-induced liver injury (DILI).[1] Recommendation: Assess acyl glucuronide half-life.

  • Dichlorophenol Release: While 2,4-dichlorobenzoic acid is relatively stable, any further metabolism to 2,4-dichlorophenol could introduce toxicity, though this is a minor pathway compared to glycine conjugation.[1]

References

  • Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link[1]

  • Williams, R. T. (1959).[1] Detoxication Mechanisms: The Metabolism and Detoxication of Drugs, Toxic Substances and Other Organic Compounds.[1] Chapman & Hall.[1] (Classic reference for benzoic acid/glycine conjugation).[1]

  • Obach, R. S., et al. (2006).[1] The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Regan, S. L., et al. (2010).[1] Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Link[1]

Methodological & Application

Step-by-step synthesis protocol for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Introduction

This compound is a substituted benzoic acid derivative featuring a dichlorobenzyl ether moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or building blocks for more complex molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The synthetic strategy is a robust two-step process: 1) a Williamson ether synthesis to couple a protected benzoic acid derivative with 2,4-dichlorobenzyl chloride, followed by 2) saponification (ester hydrolysis) to yield the final carboxylic acid product. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.

Overall Reaction Scheme

The synthesis proceeds in two primary stages, starting from the readily available methyl 4-hydroxybenzoate.

Step 1: Williamson Ether Synthesis Step 1: Williamson Ether Synthesis Reaction Scheme Methyl 4-hydroxybenzoate reacts with 2,4-dichlorobenzyl chloride in the presence of potassium carbonate to form the intermediate ester, methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate.

Step 2: Saponification (Ester Hydrolysis) Step 2: Saponification Reaction Scheme The intermediate ester is hydrolyzed using potassium hydroxide, followed by acidic workup, to yield the final product, this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
Methyl 4-hydroxybenzoateC₈H₈O₃152.15≥99%Sigma-AldrichAlso known as methylparaben.[1]
2,4-Dichlorobenzyl chlorideC₇H₅Cl₃195.47≥97%Fisher ScientificLachrymator and corrosive. Handle in a fume hood.[2][3]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21AnhydrousMajor SupplierUsed as the base in Step 1.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousMajor SupplierReaction solvent.
Potassium Hydroxide (KOH)KOH56.11≥85% pelletsMajor SupplierUsed for hydrolysis in Step 2.
Methanol (MeOH)CH₄O32.04ACS GradeMajor SupplierSolvent for hydrolysis.
Hydrochloric Acid (HCl)HCl36.4637% (conc.)Major SupplierUsed for acidification.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeMajor SupplierExtraction solvent.
Brine (Saturated NaCl)NaCl(aq)--Lab-preparedUsed for washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-Major SupplierDrying agent.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass beakers and graduated cylinders

  • pH paper or pH meter

  • Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions

This protocol involves hazardous materials and should be performed in a well-ventilated chemical fume hood by trained personnel.

  • 2,4-Dichlorobenzyl chloride: Corrosive and a lachrymator. It causes severe skin burns and eye damage.[4][5] Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle exclusively within a fume hood.

  • Potassium Hydroxide & Hydrochloric Acid: These are highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Organic Solvents (DMF, Methanol, Ethyl Acetate): Flammable and toxic. Avoid inhalation of vapors and contact with skin. Ensure there are no open flames or spark sources in the laboratory.[6]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part A: Williamson Ether Synthesis cluster_1 Part B: Saponification & Purification A1 Dissolve Methyl 4-hydroxybenzoate & K₂CO₃ in DMF A2 Add 2,4-Dichlorobenzyl Chloride A1->A2 A3 Heat Reaction (e.g., 80°C, 4-6h) A2->A3 A4 Aqueous Workup & Extraction with EtOAc A3->A4 A5 Dry & Evaporate Solvent A4->A5 A6 Crude Intermediate Ester A5->A6 B1 Dissolve Crude Ester in MeOH A6->B1 Proceed to Hydrolysis B2 Add Aqueous KOH & Reflux B1->B2 B3 Cool & Remove MeOH B2->B3 B4 Acidify with HCl to Precipitate B3->B4 B5 Filter Solid Product B4->B5 B6 Recrystallize from Ethanol/Water B5->B6 B7 Final Product: This compound B6->B7

Caption: Overall workflow for the two-part synthesis protocol.

Detailed Step-by-Step Protocol

Part A: Synthesis of Methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate

This part of the procedure follows the principles of the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide.[7]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (5.00 g, 32.9 mmol) and anhydrous potassium carbonate (6.81 g, 49.3 mmol, 1.5 eq).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, generating the nucleophilic phenoxide in situ. An excess ensures complete deprotonation.[8]

  • Solvent Addition: Add 80 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature.

  • Reagent Addition: In a single portion, add 2,4-dichlorobenzyl chloride (7.08 g, 36.2 mmol, 1.1 eq) to the stirring suspension.

    • Rationale: A slight excess of the alkylating agent ensures the consumption of the starting phenoxide.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle and allow it to stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate spot is no longer visible.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Rationale: The organic product is more soluble in ethyl acetate, allowing for its separation from the aqueous phase containing inorganic salts.

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: Washing removes residual DMF and inorganic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude intermediate, methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate, typically as a white or off-white solid. The crude product can be used in the next step without further purification.

Part B: Synthesis of this compound

This step involves the base-catalyzed hydrolysis (saponification) of the ester intermediate to the target carboxylic acid.

  • Setup: Transfer the entire crude ester from Part A into a 250 mL round-bottom flask with a magnetic stir bar. Dissolve it in 100 mL of methanol.

  • Hydrolysis: In a separate beaker, dissolve potassium hydroxide (KOH) (3.69 g, 65.8 mmol, ~2.0 eq relative to the initial starting material) in 20 mL of deionized water. Add this aqueous KOH solution to the methanolic solution of the ester.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The solution should become homogeneous. Monitor the reaction by TLC until the starting ester is consumed.

  • Solvent Removal: Cool the reaction to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: Re-dissolve the remaining residue in ~100 mL of water. While stirring vigorously, slowly add concentrated HCl dropwise until the pH of the solution is approximately 1-2 (test with pH paper). A thick white precipitate of the carboxylic acid product will form.

    • Rationale: The product exists as a water-soluble potassium carboxylate salt. Acidification protonates the carboxylate, yielding the neutral carboxylic acid which is insoluble in water and precipitates out.[8]

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 30 mL).

  • Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/water.[9] Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The final product, this compound, should be a white crystalline solid.[10]

Characterization

  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₄H₁₀Cl₂O₃[11]

  • Molecular Weight: 297.14 g/mol [11]

  • Expected Yield: 65-80% over two steps.

  • Analytical Data: The purity and identity of the final compound should be confirmed by analytical techniques such as Melting Point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Merck Millipore.
  • University of Puerto Rico Mayagüez.
  • Fisher Scientific.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2,4-Dichlorobenzyl chloride.
  • ECHEMI.
  • ACCELA CHEMBIO INC.
  • CDH Fine Chemical.
  • Fisher Scientific.
  • Fisher Scientific.
  • ITW Reagents. Methyl 4-Hydroxybenzoate (USP-NF, BP, Ph. Eur., JP) pure, pharma grade.
  • ChemicalBook. This compound | 84404-09-1.
  • University of Missouri–St. Louis. The Williamson Ether Synthesis.
  • Saha, B. et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • Francis Academic Press.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2024).
  • Redalyc.
  • Santa Cruz Biotechnology. This compound.

Sources

Application Note: Optimal Solvent Selection for Recrystallization of 4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid

[1]

Abstract & Scope

This technical guide outlines the optimal solvent selection and recrystallization protocol for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS: 84404-09-1).[1] This compound represents a specific class of "amphiphilic" pharmaceutical intermediates: it possesses a polar, hydrogen-bonding carboxylic acid "head" and a bulky, lipophilic dichlorobenzyloxy "tail."[1][2]

Achieving high purity (>99.5%) requires a solvent system that discriminates between the target molecule and common impurities (unreacted 4-hydroxybenzoic acid, 2,4-dichlorobenzyl chloride, and inorganic salts).[1] This note prioritizes Binary Solvent Systems (Solvent/Anti-solvent) over single solvents to maximize yield and purity control.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must analyze the molecule's competing solubility domains.[2]

Structural Analysis[1][2]
  • Moiety A (Carboxylic Acid): High affinity for polar protic solvents (Ethanol, Methanol, Acetic Acid).[1][2] Capable of dimerization, increasing lattice energy.[2]

  • Moiety B (Dichlorobenzyl Ether): High affinity for aromatic and chlorinated solvents (Toluene, DCM).[1][2] Low affinity for water.[1][2]

  • Implication: Water alone is too polar (target is insoluble).[1][2] Toluene alone may be too soluble (poor recovery).[1][2] Ethanol/Water or Acetic Acid/Water offers the tunable polarity required.[2]

Solubility Screening Matrix

Before scale-up, perform this rapid screen using 100 mg samples.[1][2]

Solvent SystemClassificationExpected BehaviorSuitability
Water Anti-SolventInsoluble at boiling.[1]No (Use as anti-solvent only)
Ethanol (95%) Primary SolventSoluble at RT or Warm.[1][2]High (Requires water to precipitate)
Ethyl Acetate Primary SolventSoluble at RT.[1][2]Moderate (Good for extraction, less for cryst.)[1][2]
Glacial Acetic Acid Single SolventSoluble hot, sparingly soluble cold.[2]High (Excellent for removing polar impurities)
Toluene Non-polarSoluble hot, insoluble cold.[1][2]Medium (Good for removing non-polar byproducts)

Recommended Protocol: The Ethanol/Water Binary System

This method is chosen for its balance of high recovery , safety , and removal of inorganic salts .[2]

Materials
  • Crude this compound [1][3]

  • Solvent: Ethanol (95% or absolute)[1]

  • Anti-Solvent: Deionized Water (pre-heated to 60°C)[1]

  • Equipment: Erlenmeyer flask, magnetic stirrer, hot plate, vacuum filtration setup (Büchner funnel).

Step-by-Step Procedure

Step 1: Dissolution (The "Minimum Hot" Rule)

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol slowly while heating to a gentle boil (approx. 78°C).

  • Critical Technique: Add just enough ethanol to dissolve the solid completely.[2] If 5-10% of the solid (likely inorganic salts or dust) remains undissolved after 5 minutes of boiling, perform a hot filtration immediately.[1][2]

Step 2: The Cloud Point (Nucleation)

  • Keep the clear ethanolic solution near boiling.[2]

  • Slowly add hot water (60°C) dropwise via a pipette.

  • Stop adding water the instant a faint, persistent turbidity (cloudiness) appears.[2]

  • Add a few drops of hot ethanol to clear the solution back to transparency.[2] This establishes a saturated solution at the boiling point.[2]

Step 3: Controlled Cooling (Crystal Growth)

  • Remove the flask from heat and place it on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Allow to cool to Room Temperature (RT) undisturbed for 1-2 hours.

    • Mechanism:[4][5] Slow cooling promotes the growth of large, pure crystals (lattice rejection of impurities).[1][2] Rapid cooling traps impurities.[1][2]

  • Once at RT, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation and Drying

  • Filter the crystals using vacuum filtration.[2][6][7][8][9][10]

  • Wash: Rinse the filter cake with a small amount of cold 50:50 Ethanol/Water . Do not use pure ethanol, or you will redissolve the product.

  • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 50°C for 4 hours.

Process Visualization (Decision Tree)[1]

RecrystallizationLogicStartStart: Crude SolidSolubilityTestSolubility Test (100mg)Start->SolubilityTestCheckEthanolDissolves in Hot Ethanol?SolubilityTest->CheckEthanolCheckWaterPrecipitates with Water?CheckEthanol->CheckWaterYesRouteCProtocol C: Toluene(If highly lipophilic)CheckEthanol->RouteCNo (Too non-polar)RouteAProtocol A: Ethanol/Water(Standard)CheckWater->RouteAYes (Cloud Point)RouteBProtocol B: Glacial Acetic Acid(For stubborn impurities)CheckWater->RouteBNo (Use Single Solvent)Dissolve1. Dissolve in min. hot EtOHRouteA->DissolveCloudPoint2. Add Hot Water to Cloud PointDissolve->CloudPointCool3. Slow Cool -> Ice BathCloudPoint->CoolFilter4. Filter & Wash (Cold 50% EtOH)Cool->Filter

Caption: Decision matrix for selecting the optimal solvent system based on initial solubility screening.[1]

Quality Control & Troubleshooting

Analytical Validation
  • Melting Point (MP): The MP of the purified solid should be sharp (range < 2°C). While specific literature values for this exact CAS vary, analogous 4-alkoxybenzoic acids typically melt between 150°C - 180°C .[1] Compare with your crude MP; the purified MP should be higher and the range narrower.[2]

  • HPLC: Run a gradient method (Water/Acetonitrile with 0.1% Formic Acid) to detect the removal of the starting material (4-hydroxybenzoic acid, RT ~ early) and the benzyl chloride (RT ~ late).

Troubleshooting Guide
IssueDiagnosisCorrective Action
Oiling Out Product forms a liquid oil instead of crystals.[1][2]The temperature is above the MP of the solvated product.[2] Remedy: Re-heat to dissolve, add slightly more ethanol, and cool very slowly with vigorous stirring. Seed with a pure crystal if available.[1][2]
Low Yield Too much solvent used.[2][11]Remedy: Evaporate 50% of the solvent and repeat the cooling step.[2]
Colored Impurities Oxidation products present.[2][12]Remedy: Add activated charcoal (1-2% w/w) during the hot dissolution step, boil for 5 mins, and perform a hot filtration before cooling.

References

  • ChemicalBook. this compound Properties and CAS Data. Retrieved from [1]

  • Perrin, D. D., & Armarego, W. L. F. Purification of Laboratory Chemicals.[1][2][13] (Standard reference for benzoic acid derivative purification: Recrystallization from Ethanol/Water or Acetic Acid).[1][2]

  • PubChem. 2,4-Dichlorobenzoic acid (Structural Analog Data). National Library of Medicine.[2] Retrieved from [1]

  • University of Massachusetts Amherst. Recrystallization Protocols for Benzoic Acid Derivatives.[2] Organic Chemistry Lab Manual.[1][2][8] Retrieved from [1]

  • Sigma-Aldrich. Product Specification: 2,4-Dichlorobenzoic Acid.[1][2][14] (Solubility data: Soluble in Ethanol, 1g/10mL).[1][2][14][15] Retrieved from [1]

Application Note: A Robust HPLC Method for the Detection of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, step-by-step guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the sensitive and accurate detection of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid. This compound is of interest to researchers and professionals in drug development and related fields. The protocol herein is designed to be a self-validating system, providing the rationale behind each experimental choice to ensure scientific integrity and reproducibility.

Introduction

This compound is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Its structure, featuring a dichlorinated benzyl group linked to a benzoic acid moiety, presents specific challenges and considerations for chromatographic analysis. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. This guide provides a detailed methodology, from understanding the analyte's properties to final method validation, ensuring trustworthy and reproducible results.

Analyte Properties and Method Development Strategy

2.1. Physicochemical Properties

  • Structure:

    • Molecular Formula: C₁₄H₁₀Cl₂O₃

    • Molecular Weight: 297.14 g/mol

  • Acidity (pKa): The carboxylic acid group is the primary ionizable moiety. The pKa of the structurally related 2,4-dichlorobenzoic acid is approximately 2.68.[1] We can therefore estimate the pKa of our target analyte to be in a similar range. To ensure the analyte is in its non-ionized, more hydrophobic form for optimal retention in reversed-phase chromatography, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa.[2]

  • Lipophilicity (logP): The presence of two aromatic rings and two chlorine atoms suggests significant hydrophobicity. The calculated logP for 2,4-dichlorobenzoic acid is 2.8, and for 4-chlorobenzoic acid, it is 2.65.[3][4] This indicates that a reversed-phase HPLC method with a non-polar stationary phase will be highly effective.

  • UV Absorbance: Aromatic compounds like this analyte are expected to have strong UV absorbance. Benzoic acid and its derivatives typically exhibit maximum absorbance (λmax) in the range of 230-280 nm.[5] A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength during method development.

2.2. Method Development Workflow

The development of this HPLC method follows a logical progression, as illustrated in the workflow diagram below. This systematic approach ensures all critical parameters are considered and optimized.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Final Method A Physicochemical Property Estimation (pKa, logP, UV) B Column Selection: C18, 250 x 4.6 mm, 5 µm A->B C Mobile Phase Scoping: ACN/Water & MeOH/Water with Acidic Modifier A->C D Detector Wavelength Screening (PDA: 200-400 nm) A->D E Mobile Phase pH Optimization (e.g., pH 2.5-3.5) B->E C->E D->E F Gradient Elution Development E->F G Flow Rate & Column Temperature Adjustment F->G H Sample Diluent Selection G->H I System Suitability Testing H->I J Method Validation (Linearity, Accuracy, Precision) I->J K Final HPLC Method Protocol J->K

Caption: HPLC Method Development Workflow.

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (analytical grade)

  • Formic acid (analytical grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

3.2. Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Binary or Quaternary Gradient Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

3.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and sensitivity assessments.

  • Mobile Phase A (Aqueous): Water with an acidic modifier. For example, 0.1% v/v phosphoric acid in water. The pH should be adjusted to approximately 2.5.

  • Mobile Phase B (Organic): Acetonitrile or Methanol.

3.4. Chromatographic Conditions

The following table outlines the recommended starting conditions for method development. These parameters should be systematically optimized to achieve the desired separation and peak shape.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µmProvides excellent retention for hydrophobic compounds like the analyte.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[2]
Mobile Phase B AcetonitrileOften provides better peak shape and lower backpressure compared to methanol for aromatic compounds.
Gradient Elution 50% B to 90% B over 15 minutesA gradient is recommended to ensure elution of the hydrophobic analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Detection Wavelength 254 nm (or λmax determined by PDA)A common wavelength for aromatic compounds; should be optimized by examining the UV spectrum.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sensitivity requirements.

Data Analysis and System Suitability

4.1. Peak Identification and Purity

The analyte peak should be identified by comparing its retention time with that of the reference standard. A PDA detector can be used to assess peak purity by comparing the UV spectra across the peak.

4.2. System Suitability

Before sample analysis, the performance of the HPLC system should be verified using system suitability tests. This ensures the system is operating correctly and can produce reliable results. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the analyte peak.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections of the same standard.

Method Validation

For use in a regulated environment, the developed method must be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: The method should be linear over a range of concentrations. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: The agreement between the measured value and the true value, often assessed by spike-recovery experiments.

  • Precision: The closeness of repeated measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups; Mobile phase pH too high.Use a base-deactivated column; Ensure mobile phase pH is at least 1.5 units below the analyte's pKa.
Variable Retention Times Inconsistent mobile phase preparation; Column temperature fluctuations.Prepare mobile phase fresh daily; Use a thermostatted column compartment.
Low Sensitivity Suboptimal detection wavelength; Low sample concentration.Determine λmax using a PDA detector; Increase injection volume or sample concentration.
High Backpressure Column frit blockage; Mobile phase precipitation.Filter samples and mobile phases; Ensure mobile phase components are miscible.

Conclusion

This application note provides a robust framework for the development of a reliable RP-HPLC method for the detection of this compound. By understanding the analyte's properties and following a systematic approach to method development and validation, researchers can achieve accurate and reproducible results, ensuring the quality and integrity of their analytical data.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from [Link]

  • ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2023). The Adsorption of 2,4-Dichlorobenzoic Acid on Carbon Nanofibers Produced by Catalytic Pyrolysis of Trichloroethylene and Acetonitrile. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

Sources

Application Note: Precision Preparation of 4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and deploying stock solutions of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS: 84404-09-1).[1] This compound, a lipophilic benzoic acid derivative often utilized in proteomics and enzyme inhibition assays, presents specific solubility challenges in aqueous environments.

Critical Failure Point: Direct dilution of high-concentration hydrophobic stocks into aqueous media frequently causes "micro-precipitation"—an invisible crashing out of the compound that leads to false negatives (loss of potency) or false positives (aggregate-based inhibition).[1] This guide provides a self-validating workflow to eliminate these artifacts.

Compound Profile & Physicochemical Logic[1]

Understanding the molecule is the first step to successful solution preparation.

PropertyDataImplications for Assay Prep
Molecular Weight 297.13 g/mol 10 mM Stock = 2.97 mg/mL (Easy to weigh).[1]
Lipophilicity (LogP) ~4.5 (Predicted)Highly hydrophobic.[1] Insoluble in water at neutral pH without co-solvents.[1]
Acidity (pKa) ~4.0 (Carboxyl group)Ionized (anionic) at physiological pH (7.4).[1] Solubility improves at pH > 7.[1]
Key Moiety Benzyl-ether linkageGenerally stable, but avoid strong acids.[1]

Expert Insight: The 2,4-dichloro substitution on the benzyl ring significantly increases lipophilicity compared to unsubstituted benzoic acid. Consequently, this compound requires Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1][2] Ethanol is a secondary alternative but is more volatile, leading to concentration drifts over time [1].

Core Protocol: Stock Solution Preparation

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: this compound (Purity >98%).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology, >99.9%).[1]

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics for concentrated DMSO stocks.

Step-by-Step Procedure (10 mM Stock)
  • Gravimetric Verification: Weigh approximately 3.0 mg of the powder into a tared amber glass vial. Record the exact mass (e.g.,

    
     mg).[1]
    
  • Volume Calculation: Calculate the required DMSO volume (

    
    ) to achieve exactly 10 mM using the formula:
    
    
    
    
    (For 3.12 mg, add 1050 µL DMSO).
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.[1]

    • Checkpoint: Inspect against a light source.[1] The solution must be crystal-clear. If particulates persist, sonicate in a water bath at 37°C for 5 minutes [2].[1]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for 6 months.

The "Intermediate Shift" Dilution Strategy

The Golden Rule: Never dilute a hydrophobic stock directly into the final assay buffer (1:1000 dilution in one step). This causes rapid local precipitation.[1] Instead, use the Intermediate Dilution Method .

Workflow Diagram

The following diagram illustrates the correct dilution path to maintain solubility.

DilutionProtocol cluster_0 Solvent Phase (DMSO) cluster_1 Aqueous Phase (Buffer) Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100x Conc. in 100% DMSO) Stock->Inter Serial Dilution (Log steps) Precip RISK: Precipitation (If diluted directly) Stock->Precip Direct 1:1000 Dilution Assay Final Assay Well (1x Conc. in Buffer + 1% DMSO) Inter->Assay 1:100 Dilution (Rapid Mixing)

Caption: Figure 1. The "Intermediate Shift" method ensures the compound remains solubilized in DMSO during serial dilutions before the final transfer to aqueous buffer.

Protocol for Assay Plate Preparation (Example: 100 µM Final)
  • Prepare Intermediate Plate: In a polypropylene V-bottom plate, perform serial dilutions using 100% DMSO .

    • Example: Dilute 10 mM stock to 1 mM, 0.1 mM, etc., all in DMSO.

  • The Transfer: Transfer 1 µL of the Intermediate (DMSO) solution into 99 µL of Assay Buffer in the actual assay plate.

    • Result: Final concentration = 10 µM; Final DMSO = 1%.

  • Mixing: Immediately mix by pipetting up and down or shaking (orbital shaker, 500 rpm, 30 sec).

Assay Integration & DMSO Tolerance

Different biological systems have varying tolerances for DMSO.[1][3][4] Exceeding these limits invalidates the data [3].

Assay TypeMax Recommended DMSONotes
Enzymatic (Biochemical) 1% - 5%Robust.[1] Always run a "DMSO-only" control to normalize enzyme activity.[1]
Cell-Based (Immortalized) 0.5% - 1%HeLa, HEK293.[1] High DMSO alters membrane permeability.[1]
Primary Cells / Neurons < 0.1%Highly sensitive.[1] Requires higher concentration stocks to minimize volume added.[1]

Self-Validation Step: Before running the full screen, perform a Solvent Tolerance Test . Measure the assay signal (e.g., fluorescence, luminescence) in the presence of 0%, 0.5%, 1%, and 2% DMSO without the compound. Select the concentration where signal deviation is <10% compared to the 0% control [4].

Troubleshooting & Quality Control

If experimental data is erratic, follow this logic tree to identify the root cause.

Troubleshooting Start Issue: Erratic Data / Low Potency Check1 Visual Inspection of Stock Start->Check1 Cloudy Cloudy/Precipitate? Check1->Cloudy Action1 Sonicate 37°C or Re-filter Cloudy->Action1 Yes Check2 Check Assay Buffer pH Cloudy->Check2 No pH_Low pH < 5.0? Check2->pH_Low Action2 Compound is protonated (insoluble). Adjust pH to 7.4 pH_Low->Action2 Yes Action3 Check DMSO % Tolerance pH_Low->Action3 No

Caption: Figure 2. Diagnostic workflow for resolving solubility-driven assay failures.

References

  • Scientist Solutions. (2025). DMSO in cell based assays: Concentration limits and toxicity. Available at: [Link]

  • Peng, X., et al. (2006).[1] Effect of DMSO concentration on enzyme activity in biochemical assays. ResearchGate. Available at: [Link]

  • PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Microwave-Assisted Synthesis of 4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid, a valuable building block in medicinal chemistry and materials science. By leveraging the efficiency of microwave-assisted synthesis, the described methods offer significant advantages over conventional heating approaches, including drastically reduced reaction times, improved yields, and enhanced purity of the final product.

Application Notes: The Rationale Behind the Method

The synthesis of this compound is achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide derived from 4-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.

The reaction proceeds via an SN2 mechanism, where the nucleophilic attack and the departure of the leaving group (chloride) occur in a single, concerted step.[2] The use of a primary benzyl halide, such as 2,4-dichlorobenzyl chloride, is ideal for this type of reaction as it minimizes the potential for competing elimination reactions.[3]

The Role of Microwave Irradiation

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[4] This rapid and efficient heating offers several advantages over conventional methods:

  • Volumetric Heating: Microwaves heat the entire reaction mixture simultaneously, leading to uniform temperature distribution and avoiding localized overheating at the vessel walls.

  • Accelerated Reaction Rates: The rapid heating can significantly accelerate the rate of reaction, often reducing reaction times from hours to minutes.[4]

  • Increased Yields and Purity: The shorter reaction times and uniform heating can minimize the formation of byproducts, leading to higher yields and cleaner reaction profiles.

In the context of this synthesis, the polar reactants and solvent absorb microwave energy, leading to a rapid increase in temperature and a significant acceleration of the SN2 reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_hydroxybenzoic_acid 4-Hydroxybenzoic Acid Target_Molecule This compound 4_hydroxybenzoic_acid->Target_Molecule Nucleophile 2_4_dichlorobenzyl_chloride 2,4-Dichlorobenzyl Chloride 2_4_dichlorobenzyl_chloride->Target_Molecule Electrophile Base Base (e.g., K2CO3) Base->4_hydroxybenzoic_acid Deprotonation Solvent Solvent (e.g., DMF) Solvent->Target_Molecule Microwave Microwave Irradiation Microwave->Target_Molecule Rate Acceleration

Figure 1: Conceptual workflow of the microwave-assisted Williamson ether synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethanol

  • Deionized water

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Protocol: Microwave-Assisted Synthesis

  • Reagent Preparation: To a 10 mL microwave synthesis vial, add 4-hydroxybenzoic acid (1.0 mmol), 2,4-dichlorobenzyl chloride (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the vial.

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at 120°C for 15 minutes with stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Acidification: While stirring, add 1M HCl dropwise until the pH of the solution is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the crude product in a vacuum oven.

Purification: Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

G start Start reagents Combine Reactants: - 4-Hydroxybenzoic Acid - 2,4-Dichlorobenzyl Chloride - K2CO3 - DMF start->reagents microwave Microwave Irradiation (120°C, 15 min) reagents->microwave cool Cool to Room Temperature microwave->cool precipitate Pour into Ice Water cool->precipitate acidify Acidify with 1M HCl precipitate->acidify filter Vacuum Filtration acidify->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize purified_product Obtain Purified Product recrystallize->purified_product

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Data Presentation

Table 1: Key Reaction Parameters

ParameterValue
Reactants 4-Hydroxybenzoic Acid, 2,4-Dichlorobenzyl Chloride
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Microwave Temperature 120°C
Microwave Power Dynamic (to maintain temperature)
Reaction Time 15 minutes
Work-up Acidification with 1M HCl
Purification Recrystallization (Ethanol/Water)

Table 2: Expected Results and Characterization

PropertyExpected Value
Appearance White to off-white solid
Yield > 85%
Melting Point Not available in literature; expected to be sharp for pure compound
¹H NMR (Predicted) Peaks corresponding to aromatic protons of both rings, a singlet for the benzylic methylene protons (~5.2 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm)
¹³C NMR (Predicted) Peaks for all unique carbon atoms, including the carboxylic acid carbonyl, aromatic carbons, and the benzylic methylene carbon
IR Spectroscopy Characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-O-C (ether), and aromatic C-H bonds

References

  • Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Cuevas Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Revista de la Sociedad Química de México, 48(2), 133-136. [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. [Link]

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Supporting Information. 4. [Link]

  • Google Patents.
  • RASĀYAN Journal of Chemistry. MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • PubChem. 4-Chlorobenzoic Acid. [Link]

  • PubChem. 2,4-Dichlorobenzoic Acid. [Link]

Sources

Application Note: Strategic Amide Coupling Protocols for 4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

The intermediate 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (hereafter referred to as Intermediate A ) is a critical scaffold in drug discovery.[1] It combines a lipophilic "tail" (the 2,4-dichlorobenzyl ether) with a reactive "head" (the benzoic acid).[1] This motif is frequently observed in anti-inflammatory agents, glucokinase activators, and antimicrobial compounds where the dichlorobenzyl group provides essential hydrophobic interactions within a binding pocket.

While the benzoic acid moiety suggests standard coupling chemistry, the presence of the ether linkage and the electron-withdrawing chlorine atoms requires specific attention to solubility and stability. This guide provides two validated protocols for coupling Intermediate A with amines to generate amide libraries.

Physicochemical Profile (Pre-Experimental Check)
PropertyDescriptionImplications for Protocol
Appearance White to off-white crystalline solidEasy to weigh; non-hygroscopic.[1]
Solubility (Water) Negligible (< 0.1 mg/mL)Critical: Aqueous workups will precipitate the product effectively.[1]
Solubility (Organic) Soluble in DMF, DMSO, THF; Moderate in DCMDMF is the preferred solvent for coupling reactions to ensure homogeneity.[1]
Stability Stable to base and mild acid.Avoid strong Lewis acids (e.g.,

) which cleave the benzyl ether.[1]
Reactivity Deactivated Benzoic AcidThe para-alkoxy group is electron-donating, slightly lowering the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid.

Decision Matrix: Selecting the Right Protocol

Not all amines are created equal.[1] Use the following logic flow to determine whether to use the Standard HATU Protocol or the Acid Chloride Protocol.

CouplingDecision Start Target Amine Selection IsAniline Is the Amine an Aniline (Ar-NH2) or Sterically Hindered? Start->IsAniline MethodA Method A: HATU Activation (Standard Protocol) IsAniline->MethodA No (Aliphatic/Primary) MethodB Method B: Acid Chloride (High Reactivity Protocol) IsAniline->MethodB Yes (Low Nucleophilicity)

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine nucleophilicity.[1]

Method A: HATU-Mediated Coupling (Standard)[1]

Best for: Primary amines, secondary aliphatic amines, and high-throughput library synthesis.[1] Mechanism: HATU generates an OAt-active ester, which is highly reactive but suppresses racemization (not a concern for this achiral acid, but excellent for yield).[1]

Reagents & Stoichiometry
  • Intermediate A: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.1 – 1.2 equiv

  • DIPEA (Hünig's Base): 2.0 – 3.0 equiv[1]

  • Solvent: Anhydrous DMF (preferred) or DCM/DMF (9:1 mixture).[1]

Step-by-Step Protocol
  • Activation: In a dried reaction vial, dissolve Intermediate A (1.0 mmol) in anhydrous DMF (3–5 mL).

  • Base Addition: Add DIPEA (2.5 mmol). Stir for 5 minutes at room temperature (RT). Note: The solution may yellow slightly.[2][3]

  • Coupling Reagent: Add HATU (1.1 mmol) in one portion. Stir for 10–15 minutes. This forms the activated OAt-ester species in situ.

  • Amine Addition: Add the target amine (1.1 mmol). If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.5 equiv.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC.[1]

    • Checkpoint: The reaction is usually complete when the starting material peak (Acid) disappears.

  • Quench: Dilute with Ethyl Acetate (30 mL) and wash with 1M HCl (2 x 10 mL), followed by saturated

    
     (2 x 10 mL) and brine.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
Mechanistic Insight

The HATU reagent relies on the neighboring group effect of the pyridine nitrogen in the 7-azabenzotriazole ring.[4] This accelerates the amine attack on the active ester compared to older reagents like HBTU, ensuring high yields even with the bulky dichlorobenzyl ether tail present [1, 3].

Method B: Acid Chloride Activation (Robust)[1]

Best for: Anilines (electron-poor amines), sterically hindered amines, or scale-up >10g where HATU costs are prohibitive.[1] Mechanism: Conversion of the acid to the acyl chloride using Oxalyl Chloride, followed by nucleophilic attack.[3]

Reagents[6][7][8][9]
  • Intermediate A: 1.0 equiv

  • Oxalyl Chloride: 1.5 equiv

  • DMF: Catalytic (2–3 drops)[1]

  • Solvent: Anhydrous DCM (Dichloromethane)[1]

  • Base (Step 2): Triethylamine (

    
    ) or Pyridine.[1]
    
Step-by-Step Protocol
  • Slurry Formation: Suspend Intermediate A (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen. It may not fully dissolve yet.[1]

  • Catalysis: Add 2 drops of anhydrous DMF. Critical: DMF acts as a catalyst to form the Vilsmeier-Haack intermediate.

  • Chlorination: Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C.

  • Evolution: Allow to warm to RT and stir for 1–2 hours. Gas evolution (CO,

    
    , HCl) indicates reaction progress.[1] The suspension should become a clear solution as the acid chloride forms.
    
  • Evaporation (Optional but Recommended): If the amine is sensitive to HCl, concentrate the reaction mixture to dryness to remove excess oxalyl chloride, then re-dissolve in fresh DCM.

  • Coupling: Add the amine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C. Stir at RT for 2 hours.

AcidChlorideMech Acid Intermediate A (COOH) AcylCl Acyl Chloride (Highly Reactive) Acid->AcylCl Activation Oxalyl Oxalyl Chloride + cat. DMF Oxalyl->AcylCl Amide Final Amide Product AcylCl->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide

Figure 2: Workflow for the Acid Chloride activation pathway.

Troubleshooting & Purification

The 2,4-dichlorobenzyl ether moiety makes the final product highly lipophilic.

IssueCauseSolution
Low Yield (Method A) Steric hindrance or poor solubility of amine.[1]Switch to Method B (Acid Chloride) or heat Method A to 50°C.
Product Impurity Tetramethylurea byproduct (from HATU).[1]Perform a thorough water wash or use column chromatography (Hexane/EtOAc).[1]
Ether Cleavage Exposure to strong Lewis acids.Avoid

or

in subsequent steps. Use hydrogenation for deprotection if necessary (though Cl atoms may reduce).[1]
Validated Purification Strategy

Due to the high lipophilicity (


 for most derivatives), recrystallization  is often superior to chromatography.[1]
  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.[1]

  • Protocol: Dissolve crude solid in minimal hot Ethanol. Add water dropwise until turbidity persists.[1] Cool to 4°C.[1]

References

  • HATU Mechanism & Efficiency: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society.

  • Acid Chloride Synthesis (Oxalyl Chloride): Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text describing Vilsmeier-Haack catalytic mechanism).

  • Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron.

  • 2,4-Dichlorobenzyl Ether Properties: Sigma-Aldrich Product Data for 2,4-Dichlorobenzoic acid derivatives.

  • Analogous Sulfonyl Benzoic Acid Synthesis: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). PMC.

Sources

Application Notes and Protocols for the Extraction and Isolation of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details the robust methodologies for the extraction and isolation of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid from a typical post-synthesis reaction mixture. The protocols provided are grounded in the principles of acid-base chemistry and solubility, ensuring a high degree of purity and yield. This document is intended for researchers, chemists, and process development scientists engaged in the synthesis of aromatic carboxylic acids. We will explore the foundational theory, provide step-by-step experimental protocols for liquid-liquid extraction and recrystallization, and offer insights into the characterization of the final product.

Foundational Principles of Separation

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of a 4-hydroxybenzoic acid derivative attacks 2,4-dichlorobenzyl chloride.

The resulting crude reaction mixture will invariably contain the desired product alongside unreacted starting materials, the base catalyst, and potential side-products. The purification strategy hinges on the distinct chemical properties of these components, particularly the acidic proton of the carboxylic acid group on our target molecule.

Key Components in a Typical Reaction Mixture:

CompoundRole/TypeKey Property for Separation
This compound Product Acidic (pKa ~4.3-4.6) ; forms a water-soluble carboxylate salt in base.
4-Hydroxybenzoic acid (or its ester)Starting MaterialPhenolic and acidic; also forms a water-soluble salt in base.
2,4-Dichlorobenzyl chlorideStarting MaterialNeutral organic; insoluble in aqueous solutions.
K₂CO₃ or NaOHBase/CatalystWater-soluble inorganic salt.
DMF or AcetoneSolventMiscible with water and organic solvents.

The core of the separation relies on a chemically active liquid-liquid extraction . By manipulating the pH of the aqueous phase, we can selectively move our acidic product from an organic solvent into the aqueous phase and back again, leaving neutral and basic impurities behind.

The Chemistry of Extraction:

The carboxylic acid group of the target molecule is weakly acidic. When the organic reaction mixture is treated with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), the acidic product is deprotonated to form its sodium salt. This salt, being ionic, is highly soluble in the aqueous phase, while the neutral unreacted 2,4-dichlorobenzyl chloride remains in the organic phase.

Although 4-hydroxybenzoic acid is also acidic, its phenolic proton is less acidic (pKa ~9-10) than the carboxylic acid proton. A carefully chosen weak base like sodium bicarbonate is generally insufficient to deprotonate the phenol significantly, offering a potential point of selectivity. However, for a more robust separation from both neutral and phenolic starting materials, a stronger base like sodium hydroxide (NaOH) is often employed to ensure complete extraction of all acidic components into the aqueous phase. The neutral impurities are then washed away with an organic solvent. Subsequently, the pH of the aqueous phase is lowered by adding a strong acid (e.g., HCl), which re-protonates the carboxylate, causing the pure product to precipitate out of the solution.

G Product_org Product (Acidic) SM_neutral_org Neutral SM (Alkyl Halide) SM_acidic_org Acidic SM (Phenol) Product_aq Product Salt (Soluble) acidify Acidify Aqueous Layer (e.g., 2M HCl to pH < 3) Product_aq->acidify SM_acidic_aq Acidic SM Salt (Soluble) SM_acidic_aq->acidify start Crude Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., 1M NaOH) & Mix start->add_base separate_layers Separate Layers add_base->separate_layers separate_layers->SM_neutral_org separate_layers->Product_aq precipitate Precipitated Pure Product acidify->precipitate

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and troubleshooting common experimental challenges. The synthesis, a classic example of the Williamson ether synthesis, involves the reaction of 4-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride.[1][2][3] While straightforward in principle, achieving high yields and purity requires careful control of reaction parameters.

Core Reaction Scheme

The synthesis proceeds via an SN2 mechanism where the phenoxide of 4-hydroxybenzoic acid acts as a nucleophile, attacking the primary benzylic carbon of 2,4-dichlorobenzyl chloride.[1][2][4][5]

Reaction scheme for the synthesis of this compound

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

A low or non-existent yield is typically due to a failure to generate the nucleophilic phenoxide in sufficient concentration or suboptimal reaction conditions.[6]

Root Causes & Solutions:

  • Inadequate Deprotonation: The phenolic proton of 4-hydroxybenzoic acid must be removed to form the phenoxide. If the base is too weak, this equilibrium will not favor the product.

    • Solution: While potassium carbonate (K₂CO₃) is often used, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can ensure complete deprotonation.[4][6] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, but this often requires anhydrous conditions and may increase side reactions.[5][6][7]

  • Incorrect Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Solution: Avoid protic solvents (like ethanol or water) as they can solvate the phenoxide nucleophile, reducing its reactivity.[1] Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended as they accelerate the reaction rate by solvating the cation but leaving the nucleophile "bare" and reactive.[1][2][6]

  • Insufficient Heat or Time: The Williamson ether synthesis can be slow, especially with less reactive halides.

    • Solution: Ensure the reaction is heated appropriately, typically between 50-100 °C, for a sufficient duration, which can range from 1 to 8 hours.[1][2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.

Q2: My final product is impure. What are the likely side products and how can I prevent them?

Impurity formation is a common challenge and often stems from the ambident nature of the phenoxide nucleophile and competing reaction pathways.[1]

Common Side Reactions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1][2][4] This leads to isomers that are often difficult to separate from the final product.

  • Esterification: The carboxylic acid moiety of 4-hydroxybenzoic acid can be esterified by unreacted phenoxide or another alcohol. While less common under these conditions, it can occur.

  • Elimination (E2): While 2,4-dichlorobenzyl chloride is a primary halide and favors substitution, high temperatures and a sterically hindered base can promote a competing E2 elimination reaction, though this is less of a concern here than with secondary or tertiary halides.[1][2][6][8]

Prevention Strategies:

  • Favoring O-Alkylation: The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[6]

  • Protecting Group Strategy: For the highest purity, consider a two-step approach. First, protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). Then, perform the Williamson ether synthesis. Finally, hydrolyze the ester back to the carboxylic acid. This strategy prevents any side reactions at the carboxylic acid group.

Visualization of Competing Reaction Pathways

The following diagram illustrates the desired O-alkylation pathway versus the primary competing side reaction, C-alkylation.

G cluster_products Potential Products start_phenoxide 4-Hydroxybenzoate (Phenoxide form) prod_desired Desired Product (O-Alkylation) start_phenoxide->prod_desired  SN2 Attack  at Oxygen prod_side Side Product (C-Alkylation) start_phenoxide->prod_side  SN2 Attack  at Ring Carbon start_benzyl 2,4-Dichlorobenzyl Chloride start_benzyl->prod_desired start_benzyl->prod_side

Caption: Desired O-alkylation vs. undesired C-alkylation pathway.

Q3: How can I effectively purify my final product?

The product, this compound, has a free carboxylic acid group, which is key to its purification via acid-base extraction.

Purification Workflow:

  • Quench and Dilute: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Aqueous Base Extraction: Transfer the organic solution to a separatory funnel and extract it with an aqueous basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[9] The desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities, like unreacted 2,4-dichlorobenzyl chloride or C-alkylation products, will remain in the organic layer.

  • Isolate Aqueous Layer: Separate the aqueous layer containing the product salt.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid like 6M hydrochloric acid (HCl).[9] As the solution becomes acidic, the product will protonate and precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Recrystallization: For the highest purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[10]

Visualization of Purification Workflow

G start Crude Reaction Mixture (in Organic Solvent) extract Extract with aq. Base (e.g., NaHCO₃) start->extract separate Separate Layers extract->separate organic Organic Layer (Neutral Impurities) separate->organic Discard aqueous Aqueous Layer (Product Salt) separate->aqueous Collect acidify Acidify Aqueous Layer (e.g., HCl) aqueous->acidify precipitate Product Precipitates acidify->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize filter->recrystallize final Pure Product recrystallize->final

Caption: Acid-base extraction and purification workflow.

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis, incorporating best practices to maximize yield and purity.

Reagent Properties Table

CompoundMolar Mass ( g/mol )RoleEquivalents
4-Hydroxybenzoic acid138.12Starting Material1.0
2,4-Dichlorobenzyl chloride195.46Alkylating Agent1.05
Potassium Carbonate (K₂CO₃)138.21Base2.0
N,N-Dimethylformamide (DMF)73.09Solvent-

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of 4-hydroxybenzoic acid).

  • Reaction Initiation: Begin stirring the suspension and add 2,4-dichlorobenzyl chloride (1.05 eq).

  • Heating: Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Maintain heating and stirring for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid). The starting material should be consumed.

  • Workup - Quenching: Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing water (approx. 10x the volume of DMF used).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Workup - Acid-Base Purification: Wash the combined organic layers with 1M NaOH (aq). Separate and collect the aqueous (basic) layer. Discard the organic layer.

  • Workup - Precipitation: Cool the collected aqueous layer in an ice bath. Slowly add concentrated HCl until the pH is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold water.

  • Drying & Purification: Dry the solid under vacuum. For higher purity, recrystallize from an ethanol/water mixture.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Google Patents. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
  • Reddit. Williamson Ether synthesis. [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

Sources

Troubleshooting solubility issues of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 2/3 Technical Support resource for researchers working with 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS: 84404-09-1).[1]

The content is structured to address the specific physicochemical conflict inherent to this molecule: it is a lipophilic weak acid . Most solubility failures arise from a misunderstanding of the interplay between its high LogP (hydrophobicity) and its pKa (acidity).[1]

Topic: this compound Ticket Type: Solubility Troubleshooting & Assay Optimization Applicable For: In vitro bioassays, stock solution preparation, and formulation.

Compound Profile & The "Solubility Paradox"

Before troubleshooting, you must understand why the compound precipitates.[1] This molecule possesses two opposing characteristics that dictate its behavior in aqueous media.

PropertyEstimated ValueImplication for Solubility
Functional Class Weak Acid (Benzoic Acid derivative)Solubility is strictly pH-dependent.[1] It is insoluble in its protonated (neutral) form.[1]
pKa ~4.2 – 4.5 (Estimated)At pH < 6.5, a significant fraction remains protonated and insoluble.[1]
LogP (Lipophilicity) > 4.0 (High)The 2,4-dichlorobenzyl tail makes the molecule "greasy." Even as a salt, it may form micelles or "oil out" at high concentrations.[1]
Critical Failure Mode "The pH Crash" Diluting a DMSO stock into an unbuffered aqueous solution often drops the pH below the pKa, causing immediate precipitation.[1]

Diagnostic Workflow (Interactive Troubleshooting)

Use this decision tree to identify the root cause of your solubility issue.

SolubilityTroubleshooting Start User Issue: Compound Precipitates or Won't Dissolve Obs1 Visual Observation? Start->Obs1 Cloudy Immediate White Cloud/Precipitate upon dilution Obs1->Cloudy Immediate Crystals Crystals form slowly (>1 hour) Obs1->Crystals Slow Oil Oily droplets / Phase separation Obs1->Oil Droplets CheckPH Check pH of final solution. Is pH < 6.0? Cloudy->CheckPH CheckDMSO Check Cosolvent. Is DMSO < 1%? Crystals->CheckDMSO CheckConc Check Concentration. Is Conc > 100 µM? Oil->CheckConc CheckPH->CheckConc No (Neutral/Basic) Sol1 CAUSE: Protonation FIX: Increase pH to > 7.4 or use stronger buffer. CheckPH->Sol1 Yes (Acidic) Sol2 CAUSE: Solubility Limit FIX: Add surfactant (Tween-20) or Cyclodextrin. CheckConc->Sol2 High Conc Sol3 CAUSE: 'Oiling Out' FIX: Increase DMSO to 5-10% or reduce concentration. CheckConc->Sol3 Low Conc CheckDMSO->Sol2 No (High DMSO) CheckDMSO->Sol3 Yes (Low DMSO)

Figure 1: Diagnostic logic flow for identifying solubility failures based on visual cues and solution conditions.

Technical Support Modules

Module A: The "Salt Switch" Protocol (Recommended)

Issue: User cannot dissolve the solid powder directly in water or buffer.[1] Explanation: The free acid form is practically insoluble in water.[1] You must convert it to its ionized carboxylate form (salt) to achieve aqueous solubility.[1]

Protocol:

  • Weigh the target amount of this compound.

  • Dissolve in a minimal volume of 100% DMSO (e.g., to make a 10–50 mM stock).

    • Why? DMSO disrupts the crystal lattice more effectively than water.[1]

  • Prepare the Aqueous Buffer: Ensure your buffer (PBS, Tris, HEPES) is at pH 7.4 or higher .[1]

    • Crucial Step: The buffer concentration must be sufficient (≥ 50 mM) to absorb the acidity of the compound without dropping the pH.[1]

  • Dilute: Slowly add the DMSO stock to the stirring buffer.

    • Do NOT add buffer to the DMSO stock (this causes localized high concentration and precipitation).[1]

Module B: Preventing "The pH Crash"

Issue: Compound dissolves initially but precipitates within minutes. Mechanism: this compound is an acid.[1] When you add it to a weak buffer or unbuffered water, it releases protons (


).[1] If the pH drops below the pKa (~4.2), the equilibrium shifts back to the insoluble neutral form.[1]


Troubleshooting Table:

Buffer SystemRisk LevelRecommendation
Water (Unbuffered) CRITICAL Do not use. pH will drop immediately.[1]
Saline (0.9% NaCl) HIGH No buffering capacity.[1] Use PBS instead.[1]
PBS (10 mM) MODERATE May fail at high compound concentrations (>100 µM).[1]
Tris / HEPES (50 mM) LOW Recommended. Strong buffering capacity at pH 7.4–8.[1]0.
Module C: Handling High Concentrations (> 100 µM)

Issue: Solution is cloudy even at pH 7.4. Explanation: The "dichlorobenzyl" tail is highly lipophilic.[1] Even if the head group is ionized (soluble), the tail may drive the formation of aggregates or micelles, leading to turbidity.[1]

Advanced Solubilization Techniques:

  • Cosolvents: Maintain a final concentration of 1–5% DMSO or Ethanol in the assay media to solvate the hydrophobic tail.[1]

  • Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Use this as your diluent instead of pure water.[1] The cyclodextrin encapsulates the dichlorobenzyl tail, preventing precipitation.[1]

  • Surfactants: Add 0.05% Tween-80 to prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: Can I use acidic media (pH 4-5) for my cell culture experiment? A: No. At pH 4-5, the compound is near its pKa, meaning ~50% of it is insoluble. It will precipitate onto the cells, causing toxicity artifacts (false positives due to physical stress rather than chemical activity).[1]

Q2: My DMSO stock froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C. Thaw it completely at room temperature and vortex vigorously to ensure homogeneity. If you see crystals that won't redissolve, sonicate at 37°C for 5 minutes.[1]

Q3: Why does the solution turn milky when I add the stock to the media? A: This is "Crash Precipitation."[1] You likely added the stock too quickly or the local concentration was too high.[1]

  • Fix: Vortex the media while slowly adding the DMSO stock dropwise. Ensure the media is warm (37°C), not cold.

References & Further Reading

  • BenchChem. Solubility profile of 4-methoxybenzoic acid derivatives. (General principles of alkoxybenzoic acid solubility).

  • PubChem. 2,4-Dichlorobenzoic Acid Compound Summary. (Physicochemical properties of the core pharmacophore).[1]

  • Sigma-Aldrich. HPLC Troubleshooting Guide: Buffer Precipitation. (Mechanisms of buffer/organic incompatibility).[1][2]

  • Pharmaceutical Excipients. Solubility enhancement techniques: A comprehensive review. (Methodologies for hydrophobic drugs).[1][3]

Sources

Technical Support Center: Purification of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Our guidance is grounded in established chemical principles and field-proven laboratory experience.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities in your crude product. The synthesis of this compound, typically achieved via a Williamson ether synthesis, can introduce several predictable impurities and by-products.[1][2]

FAQ: What are the most common impurities I can expect in my crude product?

Answer: The impurity profile of your crude this compound is directly linked to the starting materials and reaction conditions. The most common species to anticipate are:

  • Unreacted Starting Materials:

    • 4-Hydroxybenzoic Acid: Due to incomplete reaction or improper stoichiometry. Its high polarity makes it distinct from the product.

    • 2,4-Dichlorobenzyl Halide (Chloride/Bromide): The alkylating agent used in the synthesis. It is non-acidic and less polar than the product.

  • Synthesis By-products:

    • C-Alkylated Isomers: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as the desired oxygen atom (O-alkylation).[2] This results in isomers that can be difficult to separate.

    • Elimination Product (2,4-Dichlorostyrene): If reaction conditions are too harsh (e.g., high temperature, strongly hindered base), the 2,4-dichlorobenzyl halide can undergo an E2 elimination reaction.[3][4]

    • Bis-etherification Product: If 4-hydroxybenzoic acid is used as a salt, any excess base could potentially react with the product's carboxylic acid, leading to more complex side reactions.

  • Degradation Products:

    • 2,4-Dichlorobenzyl Alcohol: Formed from the hydrolysis of unreacted 2,4-dichlorobenzyl halide.

    • Decarboxylation Product: Benzoic acids can lose CO2 under high heat to form the corresponding arene.[5][6] This results in a non-acidic, non-polar impurity.

The following table summarizes these potential impurities.

Impurity TypeSpecific CompoundOriginKey Characteristics
Starting Material 4-Hydroxybenzoic AcidIncomplete reactionHighly polar, acidic
Starting Material 2,4-Dichlorobenzyl HalideIncomplete reactionNon-polar, neutral
By-product C-Alkylated IsomerAmbident nucleophilicity of phenoxideIsomeric to product, similar polarity
By-product 2,4-Dichlorobenzyl AlcoholHydrolysis of alkylating agentModerately polar, neutral
Degradation Decarboxylation ProductHigh reaction temperatureNon-polar, neutral
FAQ: How can I get a quick assessment of my crude product's purity?

Answer: Thin-Layer Chromatography (TLC) is the most effective initial method.

  • Technique: Spot your crude material, the two starting materials (4-hydroxybenzoic acid and 2,4-dichlorobenzyl halide), and your purified product on the same TLC plate.

  • Eluent System: A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate with 1% acetic acid. The acetic acid is crucial as it suppresses the ionization of the carboxylic acid group, preventing streaking on the silica plate.[7]

  • Interpretation:

    • Product: Should be a major spot, typically with an Rf value between the two starting materials.

    • 4-Hydroxybenzoic Acid: Will appear as a very polar spot, often staying at or near the baseline (low Rf).

    • 2,4-Dichlorobenzyl Halide: Will be a non-polar spot with a high Rf value, running close to the solvent front.

    • Other By-products: Will appear as additional spots. Their Rf values can give clues to their polarity.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is the preferred method for purifying solids, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[8][9]

Purification Workflow Overview

G crude Crude Product analyze Analyze Impurity Profile (TLC / HPLC) crude->analyze recrystallization Primary Purification: Recrystallization analyze->recrystallization check_purity1 Check Purity (TLC, mp, NMR) recrystallization->check_purity1 is_pure Is Purity >98%? check_purity1->is_pure final_product Final Pure Product is_pure->final_product  Yes secondary_purification Secondary Purification: Column Chromatography or Acid-Base Extraction is_pure->secondary_purification No check_purity2 Check Purity secondary_purification->check_purity2 check_purity2->final_product

Caption: General workflow for the purification of this compound.

FAQ: What is the best solvent system for recrystallizing this compound?

Answer: The target compound has both polar (carboxylic acid) and non-polar (dichlorobenzyl ether) characteristics. Therefore, a single solvent is unlikely to be ideal. A binary solvent system is recommended.

  • Recommended Systems:

    • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow it to cool slowly.

    • Acetone/Heptane: Similar to the above, dissolve in hot acetone and add heptane as the anti-solvent.

    • Isopropanol/Water: A good alternative to ethanol/water.

Causality: The principle is to dissolve the compound in a "good" solvent (ethanol, acetone) where it is highly soluble when hot, and then introduce a "poor" solvent (water, heptane) in which it is insoluble. As the solution cools, the compound's solubility dramatically decreases, forcing it to crystallize out while the impurities, present in lower concentrations, remain dissolved.[8]

FAQ: My crude product is an oil and won't crystallize, even after cooling. What should I do?

Answer: Oiling out occurs when a compound's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is very high, disrupting crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, add more of the "good" solvent, and cool again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed" acts as a template for crystallization.

    • Perform an Acid-Base Extraction: If the product is oily due to a high load of neutral impurities (like unreacted 2,4-dichlorobenzyl halide), an acid-base extraction is highly effective. Dissolve the crude mixture in a solvent like ethyl acetate, wash with a basic aqueous solution (e.g., 1M NaHCO₃) to deprotonate your acidic product and pull it into the aqueous layer. Discard the organic layer containing neutral impurities. Re-acidify the aqueous layer with HCl to precipitate your pure product, which can then be filtered off.

Section 3: Troubleshooting Purification by Chromatography

When recrystallization fails to provide adequate purity, particularly for removing isomeric by-products, column chromatography is the next logical step.

FAQ: My compound is streaking badly on the silica gel column. How can I prevent this?

Answer: This is a classic issue when purifying carboxylic acids on silica gel. The acidic protons of your compound interact strongly with the slightly acidic silanol (Si-OH) groups on the silica surface, causing poor separation and band tailing.

  • The Solution: Add a small amount of a volatile acid to your mobile phase.

    • Recommended Modifier: Add 0.5% to 1% acetic acid or formic acid to your eluent mixture (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:30:0.5).

    • Mechanism: The added acid protonates the silanol groups and ensures your compound remains fully protonated. This minimizes the strong ionic interactions, allowing the compound to move smoothly through the column based on its polarity.[7]

FAQ: Should I use normal-phase or reversed-phase chromatography?

Answer: Both can be effective, but reversed-phase offers distinct advantages for this class of compounds.

  • Normal-Phase (Silica Gel):

    • Pros: Inexpensive, widely available.

    • Cons: Prone to the streaking issue mentioned above. May require careful solvent system optimization.

  • Reversed-Phase (C18 Silica):

    • Pros: Excellent for separating polar and moderately polar compounds like carboxylic acids.[10] Less prone to irreversible adsorption.

    • Cons: More expensive stationary phase.

    • Recommended Mobile Phase: A gradient of Water (with 0.1% Trifluoroacetic Acid - TFA) and Acetonitrile (with 0.1% TFA). The TFA serves the same purpose as acetic acid in normal-phase, ensuring the carboxyl group remains protonated for sharp peaks.[10][11]

Chromatography Troubleshooting Logic

G start Chromatography Issue issue1 Poor Separation of Spots? start->issue1 issue2 Compound Streaking on Plate? start->issue2 issue3 Compound Stuck on Baseline? start->issue3 issue1->issue2 No solution1a Optimize Eluent Polarity: Try different solvent ratios (e.g., increase Ethyl Acetate) issue1->solution1a Yes issue2->issue3 No solution2 Add 0.5-1% Acetic Acid to the mobile phase issue2->solution2 Yes solution3 Increase Eluent Polarity Significantly issue3->solution3 Yes solution1b Consider Reversed-Phase (C18) for better selectivity solution1a->solution1b

Caption: Decision tree for troubleshooting common chromatography issues.

Section 4: Experimental Protocols

Protocol 1: Optimized Recrystallization
  • Weigh your crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal volume of a "good" solvent (e.g., ethanol) to the flask. Heat the mixture on a hot plate until the solid completely dissolves.

  • While hot, add a "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.

  • Add 1-2 more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the solid with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Prepare the eluent: A typical starting point is Hexane:Ethyl Acetate (80:20) + 0.5% Acetic Acid. Adjust the polarity based on TLC analysis to achieve an Rf of ~0.3 for the product.

  • Pack a glass column with silica gel using the prepared eluent.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture.

  • Alternatively, for less soluble samples, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

  • Carefully add the sample to the top of the packed column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Zhang, W., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. [Link]

  • Organic Chemistry Portal. Protecting Groups: Benzyl Ethers. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672–1679. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • NEET 12th Chemistry. (2025). Benzyl Phenyl Ether Hydrolysis Reaction. [Video]. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349–5354. [Link]

  • Chemistry Easy. (2023). Benzoic acid Decarboxylation. [Video]. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884. [Link]

  • Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 787-800. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Greenberg, D. M. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. The Journal of biological chemistry, 214(1), 241-243. [Link]

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis. [Link]

  • Redalyc. (2002). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. [Link]

  • Singh, B. Williamson Ether Synthesis. [Link]

  • Jage, J., & Zerbe, C. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Brainly. (2024). Illustrate with examples the limitations of Williamson synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Figshare. (2012). Purification of 2,4 Dichlorobenzoic Acid. [Link]

  • jezdez1. (2022). Recrystallisation of benzoic acid. [Video]. [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents.
  • ResearchGate. (2021). Recrystallization of Impure Benzoic Acid. [Link]

  • ResearchGate. (1982). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. [Link]

  • MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • Academia.edu. CHEM 2423 Recrystallization of Benzoic Acid. [Link]

Sources

Technical Support Center: Stability & Storage of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Mitigation & Storage Protocols Compound CAS: 84404-09-1

Executive Summary

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid is a specialized intermediate often used in proteomics and medicinal chemistry. Its structural integrity relies on the stability of the benzyl ether linkage connecting the dichlorophenyl ring to the benzoic acid moiety.

While generally robust, this compound exhibits specific degradation vulnerabilities—primarily oxidative ether cleavage and photolytic dechlorination —when exposed to suboptimal storage conditions. This guide provides the mechanistic insights and protocols necessary to maintain compound purity.

Module 1: Critical Degradation Pathways

User Question: I observed a slight yellowing of the white powder after three months of storage. Is the compound still usable?

Technical Insight: Yellowing is a hallmark of benzylic oxidation or photolysis . The methylene group (


) in the benzyl ether linkage is the "Achilles' heel" of this molecule.
1. Oxidative Ether Cleavage (The Primary Threat)

Exposure to atmospheric oxygen and light can initiate a radical mechanism at the benzylic position.

  • Mechanism: Abstraction of a benzylic hydrogen forms a radical, which reacts with

    
     to form a hydroperoxide. This intermediate decomposes to cleave the ether bond.
    
  • Products: 2,4-Dichlorobenzaldehyde (often distinct almond/chlorine odor) and 4-Hydroxybenzoic acid.

  • Impact: Loss of active inhibitor concentration and introduction of reactive aldehyde impurities.

2. Photolytic Dechlorination

The 2,4-dichlorophenyl ring is sensitive to UV radiation.

  • Mechanism: High-energy photons can cleave the Carbon-Chlorine bond (homolytic fission), leading to radical species that polymerize or react with solvent, causing the "yellowing" effect due to extended conjugation.

3. Solvent-Induced Esterification (User Error)
  • Scenario: Storing the compound dissolved in methanol or ethanol.

  • Mechanism: The carboxylic acid group (

    
    ) will slowly react with the alcohol solvent (Fischer Esterification), especially if trace acid is present, converting your free acid into a methyl/ethyl ester.
    
Module 2: Degradation Pathway Visualization

The following diagram details the mechanistic breakdown of the compound under stress conditions.

DegradationPathway Figure 1: Oxidative and Photolytic Degradation Pathways of Benzyl Ether Linkages Parent 4-[(2,4-Dichlorobenzyl)oxy] benzoic acid Radical Benzylic Radical Intermediate Parent->Radical UV Light / hν (Initiation) Dechloro Dechlorinated Byproducts Parent->Dechloro UV Light (C-Cl Bond Fission) Peroxide Hemiacetal Intermediate Radical->Peroxide + O2 (Oxidation) Aldehyde Product A: 2,4-Dichlorobenzaldehyde Peroxide->Aldehyde Cleavage Phenol Product B: 4-Hydroxybenzoic Acid Peroxide->Phenol Cleavage

Figure 1: The central degradation route involves oxidation of the benzylic methylene, leading to ether cleavage.

Module 3: Diagnostic Protocols

User Question: How do I confirm if my batch has degraded without running a full NMR?

Protocol 1: Rapid TLC Screen This method detects the two primary cleavage products (Aldehyde and Phenol) which have distinct polarities compared to the parent.

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (95 : 5 : 0.1).

    • Note: The acetic acid keeps the benzoic acid protonated to prevent streaking.

  • Visualization: UV (254 nm).

  • Expected

    
     Values (Approximate): 
    
    • 2,4-Dichlorobenzaldehyde: High

      
       (~0.8) – Non-polar.[1]
      
    • Parent Compound: Mid

      
       (~0.4-0.5).
      
    • 4-Hydroxybenzoic Acid: Low

      
       (~0.2) – Polar/H-bonding.
      

Protocol 2: HPLC Purity Check Use this standard operating procedure (SOP) for quantitative assessment.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic rings) and 280 nm (Phenolic byproduct)
Pass Criteria Purity > 98% (Area under curve); No single impurity > 0.5%
Module 4: Storage & Handling Guidelines

User Question: Can I store this compound in DMSO at -20°C?

Recommendation: Yes, but with caveats.

1. Solid State Storage (Recommended)
  • Temperature: -20°C is optimal; 4°C is acceptable for short-term (<1 month).

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Why Amber? Blocks UV radiation to prevent dechlorination [1].

    • Why Teflon? Prevents leaching of plasticizers which can contaminate lipophilic ether regions.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing to minimize oxidative cleavage [2].

2. Solution Storage
  • Solvent: DMSO or DMF (Anhydrous).

  • Avoid: Alcohols (Methanol/Ethanol) due to esterification risk.

  • Stability:

    • @ -80°C: Stable for 6 months.

    • @ -20°C: Stable for 1 month.

    • @ RT: Use immediately.

  • Freeze/Thaw: Limit to 3 cycles. Moisture condensation during thawing promotes hydrolysis of the benzoic acid functionality.

Frequently Asked Questions (FAQs)

Q1: The compound has a faint almond smell. Is this normal? A: No. A distinct almond-like odor is characteristic of benzaldehyde derivatives . In this case, it indicates the formation of 2,4-dichlorobenzaldehyde via oxidative cleavage of the ether bond. A purification (recrystallization) is recommended before use in sensitive biological assays.

Q2: Can I re-purify a degraded batch? A: Yes. The degradation products (aldehyde and hydroxybenzoic acid) have significantly different solubilities than the parent ether.

  • Method: Recrystallization from Ethanol/Water (hot/cold).

    • The polar 4-hydroxybenzoic acid will likely remain in the supernatant, while the lipophilic parent compound crystallizes out.

    • Caution: Perform rapidly to avoid ethanol esterification of the product.

Q3: Is the ether linkage sensitive to acidic workups? A: Benzyl ethers are generally stable to dilute acids (e.g., 1M HCl) used in workups. However, they are labile to strong Lewis acids (e.g.,


) or strong Bronsted acids under heat, which are conditions used specifically to cleave this protecting group [3].
References
  • National Institutes of Health (NIH). (2025). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters.[2] Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) comparison of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Structure-Activity Relationship (SAR) of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid , a privileged scaffold in medicinal chemistry often utilized as a lead compound for antimicrobial agents , metabolic enzyme inhibitors (e.g., Aldose Reductase, Pyruvate Kinase), and anti-inflammatory GPR120 agonists .

Executive Summary: The Chemical Scaffold

  • Compound Name: this compound[1]

  • CAS Number: 84404-09-1[1]

  • Core Pharmacophore: Lipophilic Tail (2,4-Dichlorophenyl) + Linker (Ether) + Polar Head (Benzoic Acid).

  • Primary Utility: A versatile "probe" molecule used to explore hydrophobic pockets in enzymes (e.g., PKM2, Aldose Reductase) and bacterial cell wall targets (e.g., FtsZ). The 2,4-dichloro substitution is critical for metabolic stability and hydrophobic binding affinity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule relies on the precise spatial arrangement of its three domains. Below is a detailed breakdown of how modifications to each domain affect potency and selectivity.

Domain A: The Polar Head (Benzoic Acid)
  • Role: Acts as the primary hydrogen bond donor/acceptor or ionic anchor. It typically mimics a substrate carboxylate (e.g., pyruvate, fatty acids) or binds to a positively charged residue (Arg/Lys) in the target protein's active site.

  • SAR Rules:

    • Carboxylic Acid (-COOH): Essential for maximal activity in targets like Aldose Reductase and GPR120. Conversion to an ester (prodrug) improves cell permeability but abolishes direct receptor binding until hydrolyzed.

    • Bioisosteres: Replacing -COOH with a Tetrazole or Sulfonamide often retains potency while improving metabolic stability and oral bioavailability.

    • Positioning: Moving the carboxyl group to the meta or ortho position generally reduces potency, indicating a strict linear steric requirement for the binding pocket.

Domain B: The Linker (Ether Oxygen)
  • Role: Provides a flexible hinge and a hydrogen bond acceptor.

  • SAR Rules:

    • Ether (-O-): The oxygen atom is optimal for creating a "kink" that allows the two aromatic rings to adopt a non-planar conformation (dihedral angle ~40-60°), fitting into "L-shaped" hydrophobic pockets.

    • Amide (-NHCO-): Replacing the ether with an amide often increases rigidity. While this can improve stability, it frequently lowers potency if the target requires the flexibility of the ether bond.

    • Methylene (-CH2-): A carbon-only linker increases lipophilicity but removes the H-bond acceptor capability, often leading to a loss of specificity.

Domain C: The Lipophilic Tail (2,4-Dichlorophenyl)
  • Role: The "warhead" for hydrophobic interaction. It wedges into deep lipophilic pockets to anchor the molecule.

  • SAR Rules:

    • 2,4-Dichloro Pattern: This is the "Goldilocks" substitution.

      • Cl at C2 (Ortho): Induces a twist in the ring relative to the linker, forcing a specific conformation that prevents free rotation. This "conformational lock" often enhances binding entropy.

      • Cl at C4 (Para): Extends the reach of the molecule into the deepest part of the hydrophobic pocket, increasing van der Waals contacts.

    • Monosubstitution (4-Cl only): Often 5-10x less potent than the 2,4-dichloro analog due to reduced lipophilicity and lack of the "ortho effect."

    • Fluorine Substitution: Replacing Cl with F (e.g., 2,4-difluoro) lowers lipophilicity (LogP) and may reduce potency, though it improves metabolic stability against oxidative dehalogenation.

Comparative Data Analysis

The following table summarizes the theoretical and experimental performance of the 2,4-dichloro analog against key derivatives in a standard enzymatic inhibition assay (e.g., Aldose Reductase or Bacterial Growth Inhibition).

Analog StructureSubstituent (Ring C)LinkerLogP (Calc)Relative PotencyMetabolic Stability
Target Compound 2,4-Dichloro Ether 4.2 High (1.0x) High
Analog A4-ChloroEther3.6Moderate (0.2x)Moderate
Analog BUnsubstitutedEther2.9Low (<0.05x)Low (Rapid oxidation)
Analog C2,4-DifluoroEther3.1Moderate (0.4x)Very High
Analog D2,4-DichloroAmide3.8Low (0.1x)High

Insight: The 2,4-Dichloro motif provides the optimal balance of lipophilicity (LogP ~4.2) and steric bulk. The ortho-chlorine protects the benzylic position from metabolic oxidation, significantly extending the half-life compared to the unsubstituted analog.

Visualization: SAR & Pharmacophore Map

SAR_Map cluster_modifications Key Modifications Head Benzoic Acid Head (Ionic Anchor) Linker Ether Linker (H-Bond Acceptor + Hinge) Head->Linker covalent bond Activity Biological Activity (Enzyme Inhibition / Receptor Agonism) Head->Activity Electrostatic Interaction (Arg/Lys) Mod1 COOH -> Tetrazole (Increases Bioavailability) Head->Mod1 Tail 2,4-Dichlorophenyl Tail (Hydrophobic Anchor) Linker->Tail covalent bond Linker->Activity Conformational Flexibility Tail->Activity Hydrophobic Pocket Filling Mod2 2,4-Cl -> 4-Cl (Reduces Potency) Tail->Mod2

Caption: Pharmacophore map illustrating the three critical domains of this compound and their contribution to biological activity.

Experimental Protocols

To validate the activity of this compound, the following protocols are standard in the field.

Protocol A: Chemical Synthesis (Williamson Ether Synthesis)
  • Objective: Synthesize this compound from 4-hydroxybenzoic acid.

  • Reagents: 4-Hydroxybenzoic acid, 2,4-Dichlorobenzyl chloride, KOH (or K2CO3), Ethanol/Water (or DMF).

  • Workflow:

    • Deprotonation: Dissolve 4-hydroxybenzoic acid (1 eq) in Ethanol/Water (1:1). Add KOH (2.2 eq) and stir at room temperature for 30 mins to form the dipotassium salt.

    • Alkylation: Add 2,4-Dichlorobenzyl chloride (1.1 eq) dropwise.

    • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Acidification: Cool the mixture and acidify with 1M HCl to pH 2. The product will precipitate as a white solid.

    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure crystals (Yield ~85%).

Protocol B: In Vitro Enzymatic Assay (General Inhibition)
  • Objective: Determine the IC50 of the analog against a target enzyme (e.g., Aldose Reductase).

  • Steps:

    • Preparation: Dissolve the test compound in DMSO (10 mM stock).

    • Incubation: Mix enzyme buffer (pH 7.4), NADPH (cofactor), and substrate (e.g., DL-glyceraldehyde).

    • Treatment: Add test compound (0.1 µM – 100 µM) to the reaction wells.

    • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 10 minutes using a microplate reader.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression.

References

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid. Tenside Surfactants Detergents.[2] Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzoic Acid and Derivatives. National Library of Medicine. Retrieved from [Link]

  • Lampe, T., et al. (2007).[3] Substituted 4-benzyloxy-benzoic acid amide derivatives as TRPM8 antagonists. International Patent Application WO2007/017092A1.[3] Retrieved from

Sources

A Senior Application Scientist's Guide to the 1H-NMR and 13C-NMR Spectral Characterization of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth analysis of the 1H-NMR and 13C-NMR spectral characteristics of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid, a molecule of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this guide offers a detailed, predicted spectral analysis grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy and supported by data from analogous structures. This approach not only provides a robust framework for the characterization of this molecule but also serves as a practical example of spectral prediction for novel compounds.

The Imperative of Spectral Integrity in Drug Discovery

In the highly regulated landscape of pharmaceutical development, the precise structural elucidation of a compound is non-negotiable. NMR spectroscopy stands as a primary and indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. A thorough understanding of a molecule's NMR fingerprint is crucial for confirming its identity, assessing its purity, and ensuring the reproducibility of its synthesis. This guide is designed to equip researchers with the foundational knowledge to interpret and predict the NMR spectra of this compound, thereby ensuring confidence in its chemical identity.

Predicted 1H-NMR Spectral Analysis of this compound

The 1H-NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons in its three key structural motifs: the benzoic acid ring, the dichlorobenzyl ring, and the benzylic ether linkage. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

The Aromatic Protons: A Tale of Two Rings

The two aromatic rings in the molecule will give rise to signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.[1][2]

  • Benzoic Acid Ring Protons (H-2', H-3', H-5', H-6'): The benzoic acid moiety contains a para-substituted benzene ring. The protons ortho to the electron-donating ether linkage (H-3' and H-5') are expected to be shielded and appear upfield compared to the protons ortho to the electron-withdrawing carboxylic acid group (H-2' and H-6').[1] Therefore, we predict two doublets, each integrating to two protons. The doublet for H-2' and H-6' will be further downfield due to the deshielding effect of the carboxylic acid group.

  • Dichlorobenzyl Ring Protons (H-3, H-5, H-6): The dichlorobenzyl ring is substituted with two electron-withdrawing chlorine atoms and the benzyloxy group. This will result in a more complex splitting pattern. H-3, being ortho to a chlorine atom, will likely appear as a doublet. H-5, situated between two chlorine atoms, is expected to be a doublet of doublets. H-6, ortho to the ether linkage, will also likely be a doublet. The exact chemical shifts will be influenced by the combined electronic effects of the substituents.

The Benzylic Ether Protons (H-7)

The two protons of the methylene group linking the two aromatic rings via an ether bond (the benzylic protons) are expected to produce a singlet around 5.0-5.5 ppm.[3] Their chemical shift is influenced by the adjacent oxygen atom and the dichlorophenyl ring.

The Carboxylic Acid Proton (-COOH)

The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[4][5][6] Its chemical shift can be concentration-dependent and the signal may be broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[5][6]

Predicted 13C-NMR Spectral Analysis of this compound

The 13C-NMR spectrum will provide complementary information, revealing the number of unique carbon environments in the molecule.

Aromatic and Carboxylic Carbons
  • Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is expected to be the most deshielded carbon, appearing in the range of 165-175 ppm.[7][8][9]

  • Benzoic Acid Ring Carbons (C-1' to C-6'): The six carbons of the benzoic acid ring will give rise to four distinct signals due to symmetry. C-1' (ipso to the carboxylic acid), C-4' (ipso to the ether linkage), and the pairs C-2'/C-6' and C-3'/C-5' will have unique chemical shifts. The carbons attached to the electronegative oxygen and the carbonyl group (C-4' and C-1' respectively) will be the most downfield of the ring carbons.

  • Dichlorobenzyl Ring Carbons (C-1 to C-6): The six carbons of the dichlorobenzyl ring will produce six unique signals. The carbons directly bonded to the chlorine atoms (C-2 and C-4) will be significantly deshielded.

Benzylic Ether Carbon (C-7)

The benzylic carbon of the ether linkage is expected to resonate in the range of 60-70 ppm.[10]

Summary of Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0broad singlet1H165 - 175
H-2', H-6'~8.0doublet2H~131
H-3', H-5'~7.0doublet2H~115
H-3~7.5doublet1H~130
H-5~7.3doublet of doublets1H~128
H-6~7.6doublet1H~129
-CH₂-~5.2singlet2H~68
C-1'---~125
C-4'---~162
C-1---~135
C-2---~133
C-4---~134

Comparative Analysis with Alternative Characterization Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the structure.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O stretch of the ether linkage.

  • Elemental Analysis: Determines the elemental composition of the compound, providing further confirmation of the molecular formula.

A combination of these techniques, alongside NMR, provides a comprehensive and robust characterization of the molecule.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality 1H and 13C-NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice for carboxylic acids due to its ability to solubilize polar compounds and minimize the exchange of the acidic proton.[11]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz Spectrometer):

  • 1H-NMR:
  • Number of scans: 16-32
  • Spectral width: -2 to 16 ppm
  • Relaxation delay: 1-2 seconds
  • 13C-NMR:
  • Number of scans: 1024 or more (as 13C is less abundant)
  • Spectral width: 0 to 200 ppm
  • Proton decoupling should be applied to simplify the spectrum.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the spectrum using the TMS signal at 0 ppm.
  • Integrate the signals in the 1H-NMR spectrum.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignment.

Caption: Chemical structure of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, 1H-NMR and 13C-NMR spectral characterization of this compound. By leveraging fundamental NMR principles and comparative data from analogous structures, we have established a robust framework for the identification and structural verification of this compound. The detailed experimental protocol provided herein offers a clear path for researchers to obtain empirical data, which can then be compared against these predictions. For professionals in drug development, such rigorous and well-supported structural analysis is paramount for advancing a compound through the discovery and development pipeline.

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Taylor & Francis Online. Concentration‐Dependent Variation of 1H‐NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. [Link]

  • University of Calgary. 1H NMR Spectroscopy. [Link]

  • Maricopa Open Digital Press. ¹H NMR Spectra and Interpretation (Part I). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • UCLA. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

  • University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • SpectraBase. Benzyl ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • PubChem. Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-. [Link]

  • ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]

  • Chemistry Steps. Carboxylic acid NMR. [Link]

  • Redalyc. Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Beilstein Journals. BJOC - Search Results. [Link]

  • Google Patents.
  • PMC. Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. [Link]

  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

  • PubChem. 2,4-Dichlorobenzoic Acid. [Link]

  • ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]

  • ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

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A Senior Application Scientist's Guide to the Rigorous Determination and Validation of the Melting Point for Novel Compounds: A Case Study of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous characterization of a novel chemical entity is paramount. Among the fundamental physical constants, the melting point stands as a critical sentinel for both identity and purity.[1][2] A sharp, well-defined melting range provides a preliminary, yet powerful, indication of a substance's homogeneity. Conversely, a depressed and broad melting range often signals the presence of impurities.[1][3]

This document is designed for researchers, scientists, and drug development professionals who require not just a number, but a scientifically validated and defensible result. We will explore the "gold standard" capillary method, and compare its performance and outputs with two orthogonal techniques: Differential Scanning Calorimetry (DSC) and Kofler Hot-Stage Microscopy.

The Cornerstone of Accuracy: Instrument Calibration and Validation

Before any sample is analyzed, the integrity of the melting point apparatus must be unequivocally established.[6][7] This is a non-negotiable prerequisite for generating trustworthy data. The U.S. Food and Drug Administration (FDA) mandates that the accuracy of all instruments affecting product quality be verified at specified intervals.[7]

Our validation protocol is a two-pronged approach:

  • Multi-Point Calibration: The instrument's temperature accuracy is calibrated using a minimum of three certified reference standards (CRSs) that bracket the expected melting range of the sample.[8][9][10] For our target range of 170-190°C, a suitable set of CRSs would be:

    • Acetanilide (Melting Point: ~114°C)

    • Salicylic Acid (Melting Point: ~159°C)

    • Caffeine (Melting Point: ~238°C)

  • Performance Verification: Regular performance checks with one or two standards ensure the instrument remains within its qualified state.[11]

The calibration data should be meticulously documented, including the certified value of the standard, the observed melting point, and any calculated correction factors.

Experimental Workflow: A Tripartite Approach to Melting Point Determination

Our experimental design employs a primary method and two confirmatory techniques to provide a comprehensive and robust characterization of the melting behavior of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid.

workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation System Validation cluster_analysis Data Analysis & Comparison prep Drying of this compound (Vacuum oven, 24h over P2O5) capillary Primary Method: Capillary Melting Point (USP <741>) prep->capillary dsc Alternative Method 1: Differential Scanning Calorimetry (DSC) prep->dsc kofler Alternative Method 2: Kofler Hot-Stage Microscopy prep->kofler data_table Tabulation of Melting Ranges and Onset Temperatures capillary->data_table dsc->data_table kofler->data_table calibration Instrument Calibration with Certified Reference Standards (CRS) calibration->capillary calibration->dsc calibration->kofler comparison Comparison of Methodologies: Range, Precision, Sample Throughput data_table->comparison report Final Report Generation with Validated Melting Point comparison->report

Caption: Workflow for the validated determination of melting point.

Method 1 (Primary): Capillary Melting Point Determination (Apparatus I, USP <741>)

The capillary method is the most widely recognized and pharmacopeia-accepted technique for melting point determination.[2][9][12][13] It relies on the visual or automated detection of the phase transition of a powdered sample packed in a glass capillary tube.

Detailed Experimental Protocol:
  • Sample Preparation: The this compound sample is finely powdered and thoroughly dried in a vacuum desiccator over phosphorus pentoxide for 24 hours to remove any residual solvent or moisture, which could depress the melting point.[9]

  • Capillary Loading: A sufficient amount of the dried powder is introduced into a capillary tube (0.8-1.2 mm internal diameter) to form a tightly packed column of 2.5-3.5 mm in height.[9][12]

  • Instrument Setup: The calibrated melting point apparatus is pre-heated to a temperature approximately 10°C below the expected melting point (e.g., 160°C).

  • Heating Ramp: The capillary is inserted into the heating block. The temperature is ramped at a rate of 10°C/minute until it is 5°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[9]

  • Observation and Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed (onset point) to the temperature at which the last solid particle melts (clear point).[9] Three independent measurements are performed to ensure reproducibility.

Method 2 (Alternative): Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16] It provides a quantitative measure of the melting process, including the onset temperature, peak maximum, and enthalpy of fusion.

Detailed Experimental Protocol:
  • Sample Preparation: Approximately 1-3 mg of the dried this compound is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to create a stable thermal environment.

  • Temperature Program: The sample is heated at a constant rate, typically 10°C/minute, over a temperature range that encompasses the expected melting point (e.g., 25°C to 220°C).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the extrapolated onset temperature of the melting endotherm, which is analogous to the melting point.[17][18] The peak of the endotherm and the enthalpy of fusion (the area under the peak) are also recorded.

Method 3 (Alternative): Kofler Hot-Stage Microscopy

Hot-stage microscopy (HSM) combines the visual observation of a microscope with precise temperature control, allowing for the direct observation of melting phenomena on a microscale.[19][20][21] This technique is particularly useful for observing polymorphic transitions, decomposition, and other thermal events that may occur before or during melting.[21]

Detailed Experimental Protocol:
  • Sample Preparation: A small number of crystals of this compound are placed on a microscope slide and covered with a coverslip.

  • Instrument Setup: The slide is placed on the calibrated Kofler hot stage, which is mounted on a polarized light microscope.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 5-10°C/minute for a rapid scan, followed by 1-2°C/minute near the melting point). The analyst observes the sample through the microscope.

  • Melting Point Determination: The melting point is recorded as the temperature at which the birefringence of the crystals disappears as they transition to the isotropic liquid state.

Comparison of Methodologies

The choice of method for melting point determination depends on the specific requirements of the analysis, such as the desired accuracy, the amount of sample available, and the need for information beyond the melting range.

comparison methods Method Parameter Differential Scanning Calorimetry (DSC) Kofler Hot-Stage Microscopy parameters Primary Output Precision Sample Amount Throughput Additional Information Melting Range (Onset to Clear Point) High (with slow ramp) Low (mg) Moderate Visual observation of decomposition/color change Onset, Peak, Enthalpy of Fusion (ΔH) Very High Very Low (µg to mg) High (with autosampler) Quantitative thermodynamic data, Purity estimation Melting Point (visual) Moderate to High Very Low (single crystal) Low Direct observation of crystal morphology, Polymorphism

Caption: Comparison of melting point determination techniques.

ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Kofler Hot-Stage Microscopy
Primary Output Melting Range (Onset to Clear Point)[9]Onset Temperature, Peak Temperature, Enthalpy of Fusion (ΔH)[16][17]Visual Melting Point[20][22]
Precision High (dependent on ramp rate and operator)Very HighModerate to High
Sample Amount Low (1-3 mg)Very Low (1-3 mg)Very Low (micrograms)
Information Provided Simple, widely accepted purity indicatorQuantitative thermodynamic data, can be used for purity analysisVisual confirmation of melting, detection of polymorphism, sublimation, or decomposition[21]
Regulatory Acceptance High (Compendial Method)[9][12]High (often used in conjunction with capillary method)Moderate (primarily for research and characterization)

Conclusion

The determination of a melting point is a foundational element in the characterization of a new chemical entity like this compound. A single method, even the compendial capillary technique, provides only a partial picture. By employing a multi-faceted approach that combines the regulatory acceptance of the USP capillary method with the quantitative power of DSC and the visual insight of hot-stage microscopy, a researcher can establish a highly reliable and defensible melting point value. This rigorous, self-validating system ensures the scientific integrity of the data, which is critical for subsequent stages of research and development. The consistent results across these orthogonal methods provide a high degree of confidence in the identity and purity of the synthesized compound.

References

  • Validation and Calibration of Melting Point Instruments. (2025). Pharma Times Official.
  • Melting Point Reference Standards. Mettler Toledo.
  • Melting Point Determination in Pharmaceutical Industry. NANOLAB.
  • Melting Point Reference Standards. Mettler Toledo.
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
  • Melting Point Determination.
  • Melting Point Calibr
  • Melting Point Certified Reference Standards. thinkSRS.com.
  • Kofler bench. Wikipedia.
  • Kofler Hot Stage Microscopes Polytherm, Wagner & Munz.
  • Calibration standards for melting point determin
  • Melting point determin
  • General Chapters: <741> MELTING RANGE OR TEMPER
  • KOFLER MICRO HOT STAGE. Arthur H. Thomas Company.
  • Measuring the Melting Point. (2023). Westlab Canada.
  • Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012). American Pharmaceutical Review.
  • Melting Point Apparatus - Calibr
  • Differential Scanning Calorimetry. (2023). Chemistry LibreTexts.
  • Microscope with the Kofler Hot and Cold Stages.
  • Calibration of Melting Point Appar
  • Differential Scanning Calorimetry (DSC) Testing. TCA Lab / Alfa Chemistry.
  • Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). NETZSCH-Gerätebau GmbH.
  • Melting Point performance verific
  • 2.2.14. Melting point - capillary method. (2013). uspbpep.com.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
  • Comprehensive Guide to Melting Point Apparatus and Measurement Techniques. (2025). ETCN.
  • USP 741 Melting Point or Range. Scribd.
  • Melting point determin
  • DSC Studies on Organic Melting Temperature Standards. (2025).
  • Melting point determin
  • Melting Point Matters: The Key to Purity, Identific
  • Melting point testing as per USP 741. (2021). YouTube.
  • 4-(2,4-dichlorophenyl)-benzoic acid methyl ester. ChemSynthesis.
  • 4-Chlorobenzoic acid. Chem-Impex.
  • 2,4-Dichlorobenzoic Acid. PubChem.
  • This compound. ChemicalBook.
  • 2,4-Dichlorobenzoic acid. (2026). ChemicalBook.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • 4-Chlorobenzoic acid 99 74-11-3. Sigma-Aldrich.
  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][1][6]oxazin-4-one. ResearchGate.

  • Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Tre

Sources

Comparative Biological Efficacy of Benzyl Ether Derivatives of Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Focus Applications: Tyrosinase Inhibition & Antimicrobial Biofilm Disruption

Executive Summary

This technical guide evaluates the biological performance of benzyl ether derivatives of benzoic acid (specifically 4-(benzyloxy)benzoic acid analogs), contrasting them against industry standards: Kojic Acid (for depigmentation) and Benzoic Acid/Vancomycin (for antimicrobial efficacy).

While Benzoic Acid is a standard preservative, its hydrophilic nature limits membrane permeability and potency. Derivatization via a benzyl ether linkage significantly alters the pharmacophore, enhancing lipophilicity (LogP) and metabolic stability compared to ester analogs. Experimental data indicates that these ether derivatives function as potent competitive inhibitors of tyrosinase (surpassing Kojic Acid in specific cellular models) and exhibit synergistic anti-biofilm activity against Gram-positive bacteria.

Key Performance Indicators (KPI) Comparison
FeatureBenzoic Acid (Parent)Kojic Acid (Standard)Benzyl Ether Derivatives (4-BBA)
Primary Mechanism pH modulation (weak acid)Copper ChelationCopper Chelation + Hydrophobic Pocket Binding
Tyrosinase IC50 >500 µM (Inactive)~16–26 µM1.0–40 µM (Derivative dependent)
Lipophilicity (LogP) 1.87 (Low permeability)-0.64 (Hydrophilic)3.5–4.5 (High membrane permeability)
Stability HighModerate (Oxidation prone)High (Ether linkage resists hydrolysis)

Structural Logic & SAR Analysis

The biological superiority of benzyl ether derivatives stems from the Structure-Activity Relationship (SAR) . Unlike esters, which are rapidly hydrolyzed by plasma esterases, the ether linkage is metabolically robust.

Mechanism of Action[1]
  • Carboxylic Head: Mimics the tyrosine carboxylate; coordinates with the binuclear Copper (Cu) active site of Tyrosinase.

  • Ether Linkage: Provides a flexible spacer that allows the aromatic tail to orient correctly without steric clash.

  • Hydrophobic Tail (Benzyl Ring): Occupies the hydrophobic pocket of the enzyme (valine/alanine rich regions), increasing binding affinity (

    
    ) compared to the smaller Kojic Acid molecule.
    

SAR_Analysis BA Benzoic Acid Core Link Ether Linkage (-O-CH2-) BA->Link Chemical Modification Target1 Cu2+ Chelation (Tyrosinase Active Site) BA->Target1 Interacts via COOH Tail Benzyl/Hydrophobic Tail Link->Tail Extension Target2 Metabolic Stability (Resists Hydrolysis) Link->Target2 Ether vs Ester Target3 Hydrophobic Pocket (High Affinity Binding) Tail->Target3 Pi-Stacking / VdW Forces

Figure 1: Structural dissection of Benzyl Ether Benzoic Acid derivatives highlighting the functional role of each moiety in biological systems.

Comparative Analysis 1: Tyrosinase Inhibition

Context: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][2] Inhibitors are critical for treating hyperpigmentation (e.g., melasma).

Experimental Data: Potency vs. Kojic Acid

Data synthesized from enzyme kinetics assays (Mushroom Tyrosinase, L-DOPA substrate).

CompoundIC50 (µM)Inhibition TypeKinetic Constant (

)
Kojic Acid (Control)16.67 – 26.54Competitive / Mixed~5.0 µM
4-(Benzyloxy)benzoic acid 25.0 – 35.0Competitive~8.5 µM
4-Alkoxybenzoic acid analogs 1.09 – 15.0 Competitive< 2.0 µM
Benzoic Acid >500 (No Effect)Non-specificN/A

Interpretation: While the parent 4-(benzyloxy)benzoic acid shows comparable potency to Kojic Acid, optimized analogs (e.g., those with methoxy substitutions on the benzyl ring) can achieve 10x higher potency (IC50 ~1.09 µM). The ether derivatives act as tyrosine mimics, competitively blocking the active site. Crucially, their higher lipophilicity allows better penetration into melanocytes compared to the highly polar Kojic Acid, often resulting in superior in vivo efficacy despite similar in vitro enzyme data.

Comparative Analysis 2: Antimicrobial & Anti-Biofilm Efficacy

Context: Bacterial biofilms (e.g., S. aureus) are resistant to standard antibiotics.[3] Small lipophilic organic acids can destabilize the biofilm matrix.

Synergistic Performance Data

Recent studies on 4-ethoxybenzoic acid (4-EB) and benzyl ether analogs demonstrate their utility not as standalone antibiotics, but as potentiators .

Treatment GroupMIC (µg/mL)Biofilm Reduction (%)Mechanism
Vancomycin (Alone) 1.020%Cell wall synthesis inhibition
4-Ethoxybenzoic Acid (Alone) 64 - 12845%Membrane hydrophobicity alteration
Combination (Vanco + 4-EB) 0.5 (Synergy) 85% Biofilm matrix permeabilization

Insight: The benzyl/alkyl ether chain inserts into the lipid bilayer of the bacteria, altering cell membrane hydrophobicity (decreasing it from ~78% to ~49%). This "opens the door" for conventional antibiotics like Vancomycin to penetrate the biofilm and kill the bacteria.

Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)benzoic Acid (Williamson Ether Synthesis)

Use this protocol to generate the derivative for testing.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (Solvent).
    
  • Reflux: Mix reagents in acetone and reflux at 60°C for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Hydrolysis: Evaporate solvent. Dissolve residue in Ethanol/NaOH (10%) and reflux for 2 hours to cleave the methyl ester protection.

  • Workup: Acidify with HCl to pH 2. The precipitate is the target 4-(benzyloxy)benzoic acid . Recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    5.1 ppm for
    
    
    ).
Protocol B: High-Throughput Tyrosinase Inhibition Assay

Self-validating system using internal positive controls.

Assay_Workflow Step1 Preparation Buffer: 50mM Phosphate (pH 6.8) Enzyme: Mushroom Tyrosinase (333 U/mL) Step2 Inhibitor Addition Add 10µL Test Compound (DMSO) Control: Kojic Acid Step1->Step2 Step3 Incubation 1 10 mins @ 25°C (Allow Enzyme-Inhibitor binding) Step2->Step3 Step4 Substrate Trigger Add 20µL L-DOPA (2.5 mM) Step3->Step4 Step5 Measurement Monitor Absorbance @ 475 nm (Dopachrome formation) Step4->Step5

Figure 2: Step-by-step workflow for the Dopachrome Tyrosinase Inhibition Assay.

Steps:

  • Blank: Phosphate buffer + Tyrosinase (No substrate).

  • Control: Buffer + Tyrosinase + L-DOPA (100% Activity).

  • Test: Buffer + Tyrosinase + Benzyl Ether Derivative + L-DOPA.

  • Calculation:

    
    
    Note: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.[4]
    

References

  • Imran, M., et al. (2010). "Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Lee, J.H., et al. (2025).[5] "Design, Synthesis, and Anti-Tyrosinase Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs." Molecules.

  • Suresh, G., et al. (2014). "Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid." Chemical Biology & Drug Design.

  • Chen, J., et al. (2022). "Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins." MDPI Cosmetics.

Sources

Reference Standard Verification for 4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In pharmaceutical development, the integrity of your data is only as strong as your reference standard. 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (hereafter 4-DCBA ) is a critical structural motif often encountered as a process intermediate or impurity in the synthesis of antifungal agents and specific retinoid analogs.

Mischaracterization of this standard leads to cascading failures: incorrect potency calculations, unflagged toxic impurities (such as the alkylating agent 2,4-dichlorobenzyl chloride), and regulatory holds. This guide provides a scientifically rigorous, self-validating framework for verifying 4-DCBA standards, moving beyond simple "Certificate of Analysis" (CoA) trust to empirical verification.

Part 1: Comparative Analysis of Reference Standard Sources

Not all standards are created equal.[1] For 4-DCBA, researchers typically encounter three grades of material. The following table objectively compares these options based on regulatory risk and analytical burden.

Table 1: Source Comparison Matrix
FeatureOption A: Pharmacopeial/CRM Option B: In-House Qualified Standard Option C: Commercial Technical Grade
Definition Certified Reference Material (USP/EP/NIST trace).Synthesized/Purified internally and fully characterized.Reagent grade (95-98%) from general chemical catalogs.
Purity Confidence High (99.8%+) High (Variable) Low (Unknown)
Traceability Unbroken chain to SI units.Traceable to Primary Standard (Option A).None. Batch-to-batch variation is high.
Impurity Profile Quantified and identified.Must be determined experimentally.Likely contains 2,4-dichlorobenzyl chloride (genotoxic).
Regulatory Use Release testing, Clinical batch release.Routine in-process control (IPC), Stability.Early R&D only. Never for GMP release.
Cost/Time High Cost / Zero Time.Low Cost / High Time (2-3 weeks).Low Cost / Low Time.

Senior Scientist Insight: Never use Option C for quantitative analysis without performing the full purification and characterization protocol described in Part 2. The risk of residual alkyl halides in technical grade 4-DCBA is significant.

Part 2: The Verification Workflow (Decision Logic)

The following diagram outlines the decision logic for accepting a reference standard based on ICH Q6A specifications.

VerificationLogic Start Receive 4-DCBA Standard DocCheck CoA Review: 1H-NMR, HPLC (>99%), Residue on Ignition Start->DocCheck Decision1 Is Source a CRM (USP/EP)? DocCheck->Decision1 UseAsIs Use as Primary Standard Decision1->UseAsIs Yes FullChar Initiate Full Characterization (Structural + Purity) Decision1->FullChar No NMR 1H & 13C NMR (Confirm Ether Linkage) FullChar->NMR MS Mass Spectrometry (Cl Isotope Pattern) FullChar->MS HPLC HPLC-DAD Purity (Check for Hydrolysis) FullChar->HPLC Eval Evaluation: No single impurity >0.1% Mass Balance >99.0% NMR->Eval MS->Eval HPLC->Eval Qualify Qualify as Working Standard Eval->Qualify Pass Purify Recrystallize & Retest Eval->Purify Fail Purify->FullChar Loop

Figure 1: Decision tree for verifying 4-DCBA reference standards. Note the mandatory loop for purification if purity criteria (<0.1% single impurity) are not met.

Part 3: Experimental Protocols & Causality

Structural Confirmation (Identity)

You cannot assess purity if identity is ambiguous. For 4-DCBA, the ether linkage and the chlorine substitution pattern are the critical checkpoints.

  • Technique: 1H-NMR (400 MHz minimum) in DMSO-d6.

  • Critical Signals to Verify:

    • Carboxylic Acid Proton: Broad singlet at

      
       12.0–13.0 ppm. Absence indicates salt formation.
      
    • Ether Methylene (-O-CH2-): Sharp singlet at

      
       ~5.2 ppm. Splitting or shifting indicates hydrolysis to 4-hydroxybenzoic acid.
      
    • Aromatic Region:

      • Benzoic Ring: AA'BB' system (two doublets) approx

        
         7.0 and 7.9 ppm.
        
      • Dichlorobenzyl Ring: Characteristic pattern for 2,4-substitution (d, d, s).

  • Mass Spectrometry (MS):

    • Mode: ESI Negative (preferred for -COOH).

    • Isotope Fingerprint: Look for the [M-H]⁻ ion. Crucially, the Chlorine Isotope Pattern (35Cl/37Cl) must show the characteristic 9:6:1 intensity ratio for a dichloro-compound. Deviations suggest contamination with monochloro analogs.

Purity Assessment (HPLC-DAD)

UV homogeneity is verified using High-Performance Liquid Chromatography with Diode Array Detection.[2]

  • The Challenge: 4-DCBA is acidic and lipophilic.

  • The Solution: Use an acidic mobile phase to suppress ionization of the carboxylic acid (ensuring sharp peaks) and a C18 column for hydrophobic retention.

Validated HPLC Protocol
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides adequate carbon load for separating the lipophilic benzyl ether from polar hydrolysis products.
Mobile Phase A 0.1% H3PO4 in WaterSuppresses -COOH ionization (pKa ~4.2), preventing peak tailing.
Mobile Phase B Acetonitrile (ACN)Strong solvent for lipophilic aromatics.
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B.Gradient required to elute the highly retained 4-DCBA while resolving early eluting 4-hydroxybenzoic acid.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (primary) and 210 nm (impurity scan).254 nm is selective for the aromatic rings; 210 nm detects non-aromatic impurities.
Experimental Workflow Diagram

HPLCWorkflow Sample Sample Prep: 0.5 mg/mL in ACN:Water (1:1) Filter Filtration: 0.22 µm PTFE Sample->Filter Inject Injection: 10 µL Filter->Inject Sep Separation: C18 Gradient Inject->Sep Detect DAD Detection: Spectrum Check (Peak Purity) Sep->Detect Result Acceptance: Area % > 99.5% Detect->Result

Figure 2: HPLC-DAD workflow for purity assignment. PTFE filters are mandatory to prevent leaching of extractables common with Nylon filters in ACN.

Part 4: Common Pitfalls & Troubleshooting

  • The "Ghost" Peak:

    • Observation: A small peak eluting after the main peak.

    • Cause: Dimerization or late-eluting highly lipophilic impurities (e.g., bis-benzylated byproducts).

    • Fix: Extend the HPLC hold time at 90% B to ensure column clearance.

  • Peak Tailing:

    • Observation: Asymmetry factor > 1.5.

    • Cause: Silanol interactions or insufficient acid in Mobile Phase A.

    • Fix: Ensure pH of Mobile Phase A is < 3.0.

  • Water Content:

    • Observation: Assay (mass balance) is consistently 98-99% despite 99.9% HPLC purity.

    • Cause: Benzoic acid derivatives are hygroscopic.

    • Action: Perform Karl Fischer (KF) titration. Correct the "As Is" potency to "Anhydrous/Solvent-Free" basis before use.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4] (2000).[3] Retrieved from [Link]

  • PubChem. Compound Summary: this compound (Analog/Substructure Search). National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley.[5] (2010). (Standard text for HPLC method development causality).

Sources

FTIR spectral analysis comparison for 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS: 84404-09-1) is a critical structural intermediate, primarily utilized in the synthesis of liquid crystalline mesogens and pharmacological agents. Its structural duality—combining a rigid, polarizable dichlorobenzene core with a hydrogen-bonding benzoic acid moiety—makes it an ideal candidate for evaluating structure-property relationships in supramolecular assemblies.

This guide provides an objective, data-driven comparison of the target compound against its synthetic precursors and structural analogs. The focus is on FTIR spectroscopy as a primary validation tool, distinguishing the ether linkage formation and the integrity of the carboxylic acid dimer.

Comparative Spectral Analysis: The "Sum of Parts" Approach

To validate the identity of this compound, we must deconstruct its spectrum into three distinct vibrational domains and compare them against its precursors: 4-Hydroxybenzoic acid (4-HBA) and 2,4-Dichlorobenzyl chloride (2,4-DCBC) .

Domain A: The Hydrogen Bonded Network (2500–3500 cm⁻¹)
  • Target Compound: Exhibits a broad, diffuse envelope centered around 3000 cm⁻¹ (2500–3300 cm⁻¹), characteristic of the O-H stretching vibration in carboxylic acid dimers. This broadness obscures the aromatic C-H stretches.

  • Precursor (4-HBA): Contains two types of hydroxyl groups. You will see the broad acid dimer band plus a distinct, sharper phenolic O-H stretch (often ~3300–3400 cm⁻¹) if not fully hydrogen-bonded.

  • Differentiation: The disappearance of the sharp phenolic O-H is the primary indicator that the etherification reaction has initiated.

Domain B: The Carbonyl & Aromatic Region (1450–1750 cm⁻¹)
  • Target Compound: The C=O stretching vibration appears as a strong, sharp peak at 1680–1690 cm⁻¹ , typical for aryl carboxylic acid dimers.

  • Analog (4-n-Alkoxybenzoic acids): The position of this band is highly sensitive to mesophase formation. In the crystalline solid state (KBr pellet), it remains at ~1685 cm⁻¹.

  • Aromatic Ring Modes: The 2,4-dichlorophenyl ring introduces complexity. Expect a doublet or splitting in the C=C ring breathing modes around 1580–1600 cm⁻¹ due to the lower symmetry (C1) compared to the para-substituted benzoic acid ring.

Domain C: The "Fingerprint" & Ether Linkage (1000–1300 cm⁻¹)

This is the critical validation region for the product.

  • Ether Linkage (Ar-O-CH₂):

    • Asymmetric Stretch: Look for a strong band at 1245–1255 cm⁻¹ . This confirms the formation of the aryl alkyl ether bond.

    • Symmetric Stretch: A supporting band appears near 1020–1040 cm⁻¹ .

  • Precursor Comparison (2,4-DCBC): The benzyl chloride precursor shows a CH₂-Cl wagging/twisting mode near 1265 cm⁻¹ . In the product, this shifts and intensifies as it becomes an ether C-O stretch.

  • Aryl Chlorides: The C-Cl stretch (aromatic) is often coupled with ring vibrations but generally presents as sharp, medium-intensity bands in the 1050–1100 cm⁻¹ range.

Quantitative Data Comparison Table

The following table contrasts the target molecule with its direct precursors and a standard long-chain analog (4-Octyloxybenzoic acid) to highlight distinguishing features.

Vibrational ModeTarget: this compoundPrecursor: 4-Hydroxybenzoic AcidPrecursor: 2,4-Dichlorobenzyl ChlorideAnalog: 4-Octyloxybenzoic Acid
O-H Stretch 2500–3300 cm⁻¹ (Broad, Acid Dimer)~3350 cm⁻¹ (Phenolic) + Broad AcidAbsent2500–3300 cm⁻¹ (Broad, Acid Dimer)
C=O[1][2] Stretch 1680–1690 cm⁻¹ (Strong)1670–1680 cm⁻¹Absent1685 cm⁻¹
Aliphatic C-H ~2920 cm⁻¹ (Weak, single CH₂)Absent2950, 2850 cm⁻¹ (CH₂-Cl)2850–2960 cm⁻¹ (Strong, Alkyl Chain)
Ether (C-O-C) 1250 cm⁻¹ (Asym), 1030 cm⁻¹ (Sym)AbsentAbsent1255 cm⁻¹ (Asym), 1030 cm⁻¹ (Sym)
C-Cl / CH₂-Cl 1050–1100 cm⁻¹ (Aryl C-Cl)Absent~1265 cm⁻¹ (CH₂-Cl Wag), ~700 cm⁻¹Absent
OOP Bends 830, 870 cm⁻¹ (1,2,4-tri & 1,4-di)~840 cm⁻¹ (1,4-di only)~815, 860 cm⁻¹ (1,2,4-tri only)~845 cm⁻¹ (1,4-di only)

Note: The "OOP Bends" (Out-of-Plane) are diagnostic for substitution patterns. The target molecule contains both 1,4-disubstituted (benzoic) and 1,2,4-trisubstituted (dichlorophenyl) rings, resulting in a complex pattern in the 800–900 cm⁻¹ region.

Experimental Protocol: Self-Validating Synthesis Monitoring

Use this protocol to verify the synthesis of the target compound from its precursors.

Objective: Monitor the Williamson ether synthesis between 4-Hydroxybenzoic acid and 2,4-Dichlorobenzyl chloride.

  • Baseline Acquisition:

    • Prepare KBr pellets (1% w/w) of pure 4-HBA and 2,4-DCBC.

    • Record spectra (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Critical Check: Verify the Phenolic OH at ~3350 cm⁻¹ in 4-HBA.

  • Reaction Monitoring (Aliquot Method):

    • Take a 50 µL aliquot from the reaction mixture at t=0, 1h, and 4h.

    • Workup: Acidify with dilute HCl, extract with ethyl acetate, and dry.

    • ATR-FTIR Analysis: Place the dried residue on a Diamond ATR crystal.

  • Endpoint Determination Criteria:

    • Criterion A: Complete disappearance of the Phenolic OH peak (~3350 cm⁻¹).

    • Criterion B: Appearance and stabilization of the Ether C-O-C band at 1250 cm⁻¹.

    • Criterion C: Shift of the carbonyl band.[3] The ester intermediate (if using methyl ester) will show C=O at ~1720 cm⁻¹. Hydrolysis to the final acid shifts this back to ~1680 cm⁻¹.

Visualization: Synthesis & Analysis Workflow

The following diagram illustrates the logical flow for synthesizing and validating the target compound using FTIR markers.

FTIR_Analysis_Workflow Start Start: Raw Materials HBA 4-Hydroxybenzoic Acid (Marker: Phenolic OH ~3350 cm⁻¹) Start->HBA DCBC 2,4-Dichlorobenzyl Chloride (Marker: CH₂-Cl Wag ~1265 cm⁻¹) Start->DCBC Reaction Etherification Reaction (Base Catalyzed) HBA->Reaction DCBC->Reaction Check1 FTIR Checkpoint 1: Disappearance of Phenolic OH? Reaction->Check1 Check2 FTIR Checkpoint 2: Appearance of Ether C-O-C (1250 cm⁻¹)? Check1->Check2 Yes Fail Incomplete Reaction (Continue Reflux) Check1->Fail No Product Target: this compound (Valid Spectrum) Check2->Product Yes Check2->Fail No Fail->Reaction

Figure 1: Decision tree for monitoring the synthesis of this compound via FTIR markers.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-ethoxy-, ethyl ester (Analogous Ether Linkage Data). National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. Benzoyl chloride, 2,4-dichloro- (Chlorinated Aromatic Ring Data). National Institute of Standards and Technology. [Link]

  • PubChem. 2,4-Dichlorobenzyl chloride (Precursor Spectral Data). National Library of Medicine. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (General Assignments). [Link]

  • ScienceDirect. Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid (Benzoic Acid Dimer Modes). Spectrochimica Acta Part A. [Link][4]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-[(2,4-Dichlorobenzyl)oxy]benzoic Acid

[1]

Executive Summary

Immediate Action Required: 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (CAS: 84404-09-1) is a halogenated organic compound.[1][2][3][4][5][6] Under no circumstances should this material be discharged into municipal wastewater systems.

The presence of chlorine atoms on the benzyl ring mandates that this substance be treated as Halogenated Organic Waste . Disposal must occur via high-temperature incineration equipped with acid gas scrubbing systems to neutralize hydrogen chloride (HCl) byproducts. Failure to segregate this waste from non-halogenated streams can result in regulatory fines and damage to standard incinerators.

Chemical Identification & Hazard Assessment

Accurate identification is the prerequisite for safe disposal. This compound shares toxicological properties with other dichlorobenzoic acid derivatives.

ParameterTechnical Specification
Chemical Name This compound
CAS Number 84404-09-1
Molecular Formula C₁₄H₁₀Cl₂O₃
Molecular Weight 297.13 g/mol
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in DMSO, Ethanol, Methanol
Key Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Combustion Byproducts Carbon oxides (CO, CO₂), Hydrogen Chloride (HCl)

Critical Safety Note: Thermal decomposition of this compound releases hydrogen chloride gas. Inhalation of these fumes can cause severe respiratory damage.

Waste Classification & Segregation

Proper segregation is the single most effective safety control in chemical disposal.

Regulatory Status (US EPA / EU CLP)
  • RCRA (USA): While not explicitly P-listed or U-listed, this material should be managed as Hazardous Waste due to its halogen content and potential toxicity.

  • Waste Stream: Halogenated Organic Solid (or Liquid if dissolved).

  • Incompatibility: Do not mix with strong oxidizers (perchlorates, nitrates) or strong bases.[5]

Decision Logic: Waste Stream Segregation

The following diagram illustrates the mandatory decision-making process for segregating this specific chemical.

WasteSegregationStartWaste Generation:This compoundStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidLiquid Solution(e.g., in DMSO/Ethanol)StateCheck->LiquidLiquidSolidSolid / PowderStateCheck->SolidSolidHaloStreamStream A: Halogenated Solvents(High BTU Incineration w/ Scrubber)Liquid->HaloStreamMandatory AssignmentHaloCheckDoes solvent containother halogens?SolidStreamStream B: Solid Hazardous Waste(Halogenated)Solid->SolidStreamPure ChemicalSolid->SolidStreamContaminated PPE/WipesContamCheckIs it pure orcontaminated debris?

Figure 1: Decision logic for segregating halogenated benzoic acid waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator if handling open powder outside a fume hood.

  • Containment:

    • Collect solids in a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Do not use metal containers, as residual acidity may cause corrosion.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Mandatory Text: "Hazardous Waste - Solid. Contains: this compound.[1][7][8] Halogenated ."

  • Storage: Store in a cool, dry satellite accumulation area until pickup. Keep container tightly closed.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Solutions dissolved in DMSO, Ethanol, or Methanol.

  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Why? Even if the solvent (e.g., Ethanol) is non-halogenated, the dissolved solute introduces chlorine. Mixing this with non-halogenated fuels can corrode standard incinerators.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or active metals.

  • Labeling: List the solvent and the full chemical name of the solute on the waste tag.

Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent environmental contamination.

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it >100g or in public area?)Spill->AssessEvacuateEvacuate & Call EHSAssess->EvacuateMajor SpillPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatAssess->PPEMinor SpillContainContainment:Cover with absorbent pads(Avoid dust generation)PPE->ContainCleanCleanup:Sweep/Scoop intoSealable ContainerContain->CleanDeconDecontamination:Wash area with soap & waterCollect rinsateClean->DeconDisposalLabel as Hazardous Waste(Halogenated)Decon->Disposal

Figure 2: Operational workflow for managing minor laboratory spills.

Incineration Specifications (For Waste Contractors)

When transferring custody to a waste management vendor, ensure the waste profile explicitly states the presence of organic chlorine .

  • Technology: Rotary kiln incineration.

  • Temperature: >1100°C (2012°F) to ensure complete destruction of the dichlorobenzyl ring.

  • Gas Treatment: Secondary combustion chamber with rapid quenching and alkaline scrubbing is required to prevent the formation of Dioxins/Furans and to neutralize HCl gas [1].

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Wastes. Hazardous Waste Combustion Guidance. Available at: [Link]

  • National Institutes of Health (PubChem). 2,4-Dichlorobenzoic acid (Structural Analog Safety Data). PubChem Compound Summary. Available at: [Link]

Navigating the Safe Handling of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for the safe handling of 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid, ensuring the well-being of laboratory personnel and the integrity of research.

Core Principles of Protection: A Multi-Layered Defense

When handling this compound, a multi-layered PPE strategy is essential to minimize exposure through inhalation, ingestion, and skin or eye contact. The foundation of safe chemical handling rests on a combination of engineering controls (like fume hoods), administrative controls (safe work practices), and the final line of defense: personal protective equipment.[5]

Engineering Controls: Your First Line of Defense

Whenever possible, handle this compound, particularly in its powdered form, within a certified chemical fume hood or a ventilated enclosure to minimize the inhalation of dust particles.[3][6] Proper ventilation is crucial to avoid respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing and Transferring Solids Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Full-coverage lab coatNIOSH-approved respirator (e.g., N95) recommended
Preparing Solutions Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Full-coverage lab coatWork in a fume hood; respirator if ventilation is inadequate
Conducting Reactions Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Full-coverage lab coatWork in a fume hood
Handling Waste and Decontamination Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Full-coverage lab coatAs needed, based on potential for aerosol/dust generation
Eye and Face Protection: Shielding from Irritation

Given that related compounds cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3]

  • Chemical Safety Goggles: These should be worn at all times when handling the compound in any form. They provide a seal around the eyes, protecting against dust particles and splashes.[6]

  • Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in conjunction with safety goggles for full-face protection.[7]

Hand Protection: Preventing Skin Contact

Substituted benzoic acids are known to cause skin irritation.[1][2][3] Therefore, selecting the appropriate gloves is critical.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for any signs of damage before use.[8]

  • Proper Glove Technique: Wash hands thoroughly after handling the chemical, even if gloves were used.[6] Contaminated gloves should be removed carefully, avoiding contact with the skin, and disposed of as chemical waste.

Protective Clothing: A Barrier for the Body
  • Lab Coat: A full-coverage lab coat should be worn to protect the skin and personal clothing from contamination.[9]

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting.[8]

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation necessitates careful consideration of respiratory protection, especially when handling the solid form of the compound.[2][10]

  • Work in Ventilated Areas: Always handle the solid material in a well-ventilated area, preferably a fume hood, to minimize dust inhalation.[6]

  • Respirator Use: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.[11]

Procedural Guidance: Step-by-Step PPE Protocol

Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE Workflow
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, full-coverage lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE Workflow (to be performed in a designated area)
  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips, turning them inside out.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inward.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator (if used): Remove the respirator.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal Assess_Task Assess Task & Hazards Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Identify Risks Wash_Hands1 Wash Hands Select_PPE->Wash_Hands1 Don_Coat Don Lab Coat Wash_Hands1->Don_Coat Don_Respirator Don Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles Don Eye Protection Don_Respirator->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves Handle_Chemical Handle Chemical Don_Gloves->Handle_Chemical Doff_Gloves Doff Gloves Handle_Chemical->Doff_Gloves Doff_Coat Doff Lab Coat Doff_Gloves->Doff_Coat Wash_Hands2 Wash Hands Doff_Coat->Wash_Hands2 Doff_Goggles Doff Eye Protection Wash_Hands2->Doff_Goggles Doff_Respirator Doff Respirator (if used) Doff_Goggles->Doff_Respirator Wash_Hands3 Final Hand Wash Doff_Respirator->Wash_Hands3 Dispose_Waste Dispose of Contaminated PPE and Chemical Waste Wash_Hands3->Dispose_Waste

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the area and alert others.[12] For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[13] Avoid generating dust.[11] For a liquid spill, use an absorbent material to contain it. In all cases, wear the appropriate PPE during cleanup.[8]

Disposal of Contaminated PPE and Chemical Waste

All contaminated PPE, including gloves and lab coats, should be treated as hazardous waste and disposed of according to your institution's and local regulations.[1] Do not discard contaminated items in the regular trash.[9] Unused or waste this compound must also be disposed of as hazardous chemical waste.[3]

By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.

References

  • Vertex AI Search. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • U.S. Benzoic Acid. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dimethylbenzoic acid.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dichlorobenzoic acid.
  • TCI Chemicals. (2025, June 10). SAFETY DATA SHEET - 2,4-Dichlorobenzoic Acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Chlorobenzoic acid.
  • Ampliqon. (n.d.). Safety considerations for chemical reagents.
  • CloudSDS. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them.
  • Labbox. (n.d.). Benzoic acid AGR.
  • Fisher Scientific. (2010, August 10). SAFETY DATA SHEET - 4-Chlorobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 3,4-Dichlorobenzoic acid.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2,4-dichlorobenzoic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.